Trimellitic anhydride chloride
説明
特性
IUPAC Name |
1,3-dioxo-2-benzofuran-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOHBDCGXJLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061621 | |
| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |
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Molecular Weight |
210.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-28-0 | |
| Record name | Trimellitic anhydride chloride | |
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| Record name | Trimellitic anhydride chloride | |
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| Record name | Trimellitic anhydride chloride | |
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| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |
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| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |
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| Record name | 4-chloroformylphthalic anhydride | |
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| Record name | TRIMELLITIC ANHYDRIDE CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to Trimellitic Anhydride Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) chloride (TMAC), systematically known as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride, is a trifunctional aromatic compound of significant interest in polymer chemistry and as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a cyclic anhydride and an acyl chloride group, imparts a high degree of reactivity, making it a valuable building block for high-performance polymers such as polyamide-imides (PAIs).[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to trimellitic anhydride chloride.
Chemical Structure and Identification
This compound is a derivative of trimellitic acid, featuring a five-membered anhydride ring fused to a benzene (B151609) ring, with a chlorocarbonyl group attached to the aromatic ring.
Structure:
Caption: Chemical structure of this compound.
Identifiers:
-
IUPAC Name: 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride[1]
-
CAS Number: 1204-28-0[1]
-
Synonyms: 4-(Chloroformyl)phthalic anhydride, Trimellitic acid anhydride chloride, TMAC[1]
Physicochemical Properties
This compound is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₃ClO₄ | [1] |
| Molecular Weight | 210.57 g/mol | [1] |
| Melting Point | 67-70 °C | [4] |
| Boiling Point | 120-124 °C at 0.1 torr | N/A |
| Appearance | White solid | N/A |
| Solubility | Insoluble in water | N/A |
Spectroscopic Data
The structural features of this compound can be elucidated through various spectroscopic techniques.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride and the acyl chloride.
| Wavenumber (cm⁻¹) | Assignment |
| ~1850 | C=O stretch (anhydride, symmetric) |
| ~1780 | C=O stretch (anhydride, asymmetric) |
| ~1740 | C=O stretch (acyl chloride) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~800-600 | C-Cl stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
NMR Spectroscopy
¹H-NMR: The proton NMR spectrum of this compound would be expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the anhydride and acyl chloride groups.
¹³C-NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (acyl chloride) |
| ~162 | C=O (anhydride) |
| ~140-120 | Aromatic carbons |
Note: The provided NMR data is based on predicted values and typical ranges for similar functional groups.
Mass Spectrometry
The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] Common fragmentation patterns would likely involve the loss of CO, Cl, and COCl from the molecular ion.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of trimellitic anhydride with thionyl chloride.[6]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
To a reaction flask equipped with a reflux condenser and a stirring mechanism, add trimellitic anhydride (1 molar equivalent) and a suitable solvent (e.g., toluene).[7]
-
Add thionyl chloride (1.2 to 2.0 molar equivalents) to the mixture. The addition can be done dropwise.[7]
-
Optionally, a catalyst such as N,N-dimethylformamide (DMF) or pyridine (B92270) can be added to facilitate the reaction.[6]
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for a period of 6 to 10 hours, or until the evolution of gas (HCl and SO₂) ceases.[7]
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.[7]
-
The crude product can be purified by vacuum distillation, collecting the fraction at 180-190 °C under high vacuum.[7]
-
The resulting product is a white crystalline solid upon cooling.[7]
Purification by Recrystallization
For applications requiring high purity, this compound can be further purified by recrystallization.
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A non-polar solvent like pseudocumene has been shown to be effective for the parent compound, trimellitic anhydride, and could be a starting point for optimization.[8]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove any remaining solvent.
Synthesis of Polyamide-imide (PAI)
This compound is a key monomer in the synthesis of high-performance polyamide-imides. The polymerization typically proceeds via a low-temperature polycondensation reaction with an aromatic diamine.[2][3]
Experimental Workflow:
Caption: Workflow for the synthesis of polyamide-imide.
Detailed Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc).[9]
-
Cool the stirred solution to a low temperature, typically between 0°C and 10°C.[9]
-
Slowly add a stoichiometric amount of this compound to the diamine solution. The reaction is exothermic and the temperature should be controlled.
-
Continue stirring the reaction mixture at a low temperature for several hours to form the poly(amic acid) precursor.
-
The poly(amic acid) can then be converted to the final polyamide-imide through either chemical or thermal imidization.[9]
-
Chemical Imidization: Add a dehydrating agent such as acetic anhydride and a catalyst like triethylamine (B128534) to the poly(amic acid) solution and stir at room temperature.[9]
-
Thermal Imidization: Cast the poly(amic acid) solution as a film and heat it at elevated temperatures (e.g., up to 300°C) to drive off water and form the imide rings.[9]
-
-
Precipitate the resulting polyamide-imide by pouring the reaction mixture into a non-solvent like water or methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of high-performance polymers. Its dual functionality allows for the creation of complex polymer architectures with desirable thermal and mechanical properties. A thorough understanding of its chemical properties, structure, and reaction conditions is crucial for its effective utilization in research and industrial applications. This guide provides a foundational understanding for professionals working with this important compound.
References
- 1. This compound | C9H3ClO4 | CID 70998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. US4797497A - Trimellitic anhydride purification process - Google Patents [patents.google.com]
- 9. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
synthesis of trimellitic anhydride chloride from trimellitic anhydride
An In-depth Technical Guide to the Synthesis of Trimellitic Anhydride (B1165640) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimellitic anhydride chloride, a crucial intermediate in the production of high-performance polymers and specialty chemicals.[1] This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques.
Introduction
This compound, also known as 4-chloroformylphthalic anhydride, is a highly reactive derivative of trimellitic anhydride.[2] Its dual functionality, comprising both an anhydride and an acid chloride group, makes it an invaluable building block in organic synthesis.[1][2] The primary application of this compound lies in its role as a monomer for the synthesis of high-performance polymers like polyamide-imides (PAIs), which are noted for their exceptional thermal stability and mechanical strength.[1]
Core Synthesis Methodology
The most common and industrially viable method for synthesizing this compound is the reaction of trimellitic anhydride with thionyl chloride (SOCl₂).[1][3] This process leverages the potent chlorinating ability of thionyl chloride to convert the carboxylic acid moiety of trimellitic anhydride into a reactive acyl chloride.[1][4] The reaction is typically performed under reflux conditions to drive the conversion to completion.[1]
The overall reaction can be represented as follows:
Key aspects of this synthesis include:
-
Catalysis: To enhance the reaction rate and efficiency, various catalysts are often employed. These are typically organic bases such as pyridine, triethylamine, triphenylphosphine, or N,N-dimethylacetamide.[5][6]
-
Solvent: The reaction is generally carried out in an inert solvent, with toluene (B28343) and benzene (B151609) being common choices.[5][6]
-
Byproduct Management: The reaction generates gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be carefully managed and neutralized, often through scrubbing systems.[1][5]
Experimental Protocols
Below are detailed experimental protocols adapted from established literature, providing a step-by-step guide to the synthesis.
General Laboratory-Scale Synthesis Protocol
This protocol is a generalized procedure based on common practices reported in the literature.[5][6]
Materials:
-
Trimellitic anhydride (TMA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or benzene)
-
Catalyst (e.g., triethylamine, triphenylphosphine)
-
Nitrogen gas supply
-
Apparatus for reflux with a gas outlet to a scrubbing system
-
Apparatus for distillation under reduced pressure and vacuum distillation
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add trimellitic anhydride and the chosen solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an organic base (e.g., 0.1-1.0% of the trimellitic anhydride mass).[6]
-
Heating: Heat the mixture to a temperature between 80°C and 85°C with stirring.[5][6]
-
Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the heated mixture. The molar ratio of TMA to SOCl₂ typically ranges from 1:1.4 to 1:2.[5][6]
-
Reflux: After the addition is complete, maintain the reaction under reflux for a period of 6 to 10 hours, or until the evolution of gas ceases.[5][6]
-
Solvent Removal: After the reaction is complete, remove the solvent and any excess thionyl chloride by distillation under reduced pressure (-0.085 MPa) at approximately 80°C.[5][6]
-
Purification by Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the fraction that distills at 180-190°C under a vacuum of 750 mmHg.[5][6]
-
Product Isolation: The collected distillate will solidify upon cooling to yield white crystalline this compound.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound.
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Reactants | ||||
| Trimellitic Anhydride | 30g | 50g | 50g | [5][6] |
| Thionyl Chloride | 26g | 49.5g | 61.9g | [5][6] |
| TMA:SOCl₂ (molar ratio) | 1:1.4 | 1:1.6 | 1:2 | [5][6] |
| Solvent | ||||
| Type | Benzene | Toluene | Toluene | [5][6] |
| Volume | 20mL | 40mL | 30mL | [5][6] |
| Catalyst | ||||
| Type | N,N-dimethylacetamide | Triethylamine | Triphenylphosphine | [5][6] |
| Amount | 0.032g | 0.1g | 0.3g | [5][6] |
| Reaction Conditions | ||||
| Temperature | 80°C | 80°C | 85°C | [5][6] |
| Time | 6h | 8.5h | 10h | [5][6] |
| Product Characteristics | ||||
| Yield | 83.6% | 82.8% | 83.9% | [5][6] |
| Purity (HPLC) | 99.2% | 99.3% | 99.1% | [5][6] |
| Melting Point | 67.3-68.5°C | 67.0-68.6°C | 67.4-68.7°C | [5][6] |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | [5][6] |
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to Trimellitic Anhydride Chloride (CAS No. 1204-28-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) chloride (TMAC), with CAS number 1204-28-0, is a highly reactive trifunctional chemical intermediate.[1][2] Its structure, containing both an anhydride ring and an acyl chloride group, makes it a valuable monomer for the synthesis of advanced polymers and a versatile reagent in organic chemistry.[1][2] While its primary application lies in the production of high-performance polyamide-imides (PAIs) known for their exceptional thermal stability, TMAC and its parent compound, trimellitic anhydride (TMA), are also utilized in the synthesis of materials relevant to the pharmaceutical and medical fields, including resins, plasticizers, and specialty coatings.[1][3][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and associated experimental protocols.
Physicochemical and Spectroscopic Data
TMAC is a white crystalline solid under standard conditions.[3] It is sensitive to moisture and will hydrolyze to trimellitic acid.[5] Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[6]
| Property | Value | Reference(s) |
| CAS Number | 1204-28-0 | [7] |
| Molecular Formula | C₉H₃ClO₄ | |
| Molecular Weight | 210.57 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 66-70 °C | [8] |
| Boiling Point | 120 - 124 °C at 0.1 torr | [9] |
| Solubility | Decomposes in water; Soluble in various organic solvents | [5][9] |
| EINECS Number | 214-874-8 | [7] |
| Synonyms | 4-Chloroformylphthalic anhydride, TMAC, Anhydrotrimellitic acid chloride | [7] |
Synthesis and Chemical Reactions
Synthesis
The most common industrial synthesis of trimellitic anhydride chloride involves the chlorination of trimellitic anhydride using thionyl chloride (SOCl₂).[1][2] The reaction is typically performed under reflux conditions, often in an inert solvent and sometimes with a catalyst to improve reaction rate and yield.[1][10] After the reaction is complete, excess thionyl chloride and solvent are removed, and the final product is purified by vacuum distillation.[10]
Caption: General workflow for the synthesis of this compound.
Key Reactions
The dual reactivity of TMAC allows it to participate in several important reactions:
-
Polymerization: It reacts with diamines to form polyamide-imides (PAIs). The more reactive acyl chloride first forms an amide linkage, followed by a cyclization reaction involving the anhydride group to form the imide ring.[11][12]
-
Esterification: The acyl chloride group can react with alcohols to form esters.
-
Hydrolysis: TMAC reacts with water, hydrolyzing both the acyl chloride and anhydride groups to form trimellitic acid.[5]
Applications in Research and Development
This compound is a crucial building block for high-performance materials.[2]
-
High-Performance Polymers: The primary application of TMAC is as a monomer for polyamide-imides (PAIs).[2][7] These polymers possess exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[2]
-
Pharmaceutical and Medical Materials: While not typically a direct intermediate for active pharmaceutical ingredients (APIs), its derivatives are used in related fields. The polymers derived from it can be used in:
-
Medical Devices: Due to their strength and biocompatibility, PAIs can be used in the manufacturing of surgical instruments and other medical devices.
-
Drug Delivery: As a component of enteric coatings or specialized polymer matrices for controlled-release drug formulations.[1]
-
Dental Composites: Trimellitic anhydride is used in dental adhesives, highlighting the utility of this chemical family in biocompatible materials.[1]
-
-
Other Industrial Uses: It serves as an intermediate for plasticizers (trimellitates), resins for coatings and paints, adhesives, and OLED materials.[1][3]
Biological Activity and Toxicology
Direct studies on the signaling pathways of this compound are limited. However, extensive research on its parent compound, trimellitic anhydride (TMA), provides significant insight into its potential biological effects. The high reactivity of the anhydride and acyl chloride moieties suggests that TMAC, like TMA, can act as a hapten.[1][13]
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[14] Inhaled or dermally exposed TMA can covalently bind to endogenous proteins in the body (e.g., albumin in the airways).[13] This modified protein is then recognized as foreign by the immune system, leading to sensitization and, upon subsequent exposure, an allergic reaction.[13][15] This can manifest as occupational asthma, rhinitis, or a late respiratory systemic syndrome.[15][16] The immune response is characterized by the production of specific antibodies, including IgE, IgG, and IgA.[15][17]
Caption: Hapten-mediated immunological sensitization pathway for trimellitic anhydride.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin and eye burns.[6] Inhalation can be harmful and may cause severe irritation to the respiratory tract.[6] It is also recognized as a potential skin and respiratory sensitizer.[16]
| Hazard & Precaution | Description | Reference(s) |
| GHS Pictograms | Corrosion (GHS05), Health Hazard (GHS08), Exclamation Mark (GHS07) | [18] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [8] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing, and a NIOSH-approved respirator with appropriate cartridges. | |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Keep away from moisture. Handle under an inert atmosphere. | [6] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. Recommended storage temperature is 2-8°C. Protect from moisture. | [6] |
| Incompatibilities | Strong oxidizing agents, strong bases, water, alcohols, amines. | [5][6] |
| First Aid (Eyes/Skin) | Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [6] |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol is adapted from methodologies described in the patent literature.[10]
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the system is dry and can be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add trimellitic anhydride (1.0 eq), an inert solvent such as toluene (B28343) (approx. 0.8-1.0 mL per gram of anhydride), and a catalytic amount of an organic base like pyridine (B92270) or triethylamine (B128534) (e.g., 0.002 eq).
-
Reaction Initiation: Begin stirring and slowly add thionyl chloride (1.6 - 2.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-10 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be passed through a scrubber.
-
Work-up: After cooling to room temperature, remove the solvent and excess thionyl chloride via distillation under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation (e.g., at ~750 mmHg), collecting the fraction that distills at 180-190°C.
-
Product Isolation: The distilled product will solidify upon cooling, yielding white crystalline this compound. Typical yields are in the range of 80-90%.
Protocol for Synthesis of a Polyamide-imide (PAI)
This protocol is a generalized procedure based on common methods for PAI synthesis.[11][12]
-
Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-diaminodiphenylsulfone) (1.0 eq) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Cool the solution to 0-10°C using an ice bath. Slowly add solid this compound (1.0 eq) portion-wise, keeping the temperature below 20°C.
-
Polyamic Acid Formation: Continue stirring the solution at this low temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight. This forms the polyamic acid precursor solution.
-
Imidization (Chemical): Add a dehydrating agent, such as a mixture of acetic anhydride (2.0 eq) and a catalyst like pyridine (1.0 eq), to the polyamic acid solution.
-
Imidization (Thermal): Stir the mixture at room temperature for 1-2 hours, then heat to 80-120°C for several hours to complete the cyclization to the polyamide-imide.
-
Precipitation: Once the reaction is complete, cool the viscous polymer solution and precipitate it by pouring it into a non-solvent like methanol (B129727) or water with vigorous stirring.
-
Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove residual solvents and reagents, and dry it in a vacuum oven at 100-150°C until a constant weight is achieved.
Analytical Methods
The purity and concentration of this compound and its derivatives are critical for quality control. Several analytical methods are employed for its characterization.[9][19][20]
| Method | Principle | Application Notes | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Reverse-phase or mixed-mode chromatography separates TMAC from its hydrolysis product, trimellitic acid, based on polarity. Detection is by UV absorbance. | Can be used for simultaneous analysis. Derivatization with an amine (e.g., veratrylamine) can be used for specific detection of the anhydride. | [19][20][21] |
| Gas Chromatography (GC) | Requires derivatization (e.g., esterification with methanol/BF₃) to convert the non-volatile TMAC into a volatile derivative for analysis, typically with FID or MS detection. | Selective derivatization protocols can distinguish between the anhydride and its corresponding acid. | [19] |
| Titration | The acyl chloride group can be hydrolyzed to HCl, which can be titrated with a standardized base. Alternatively, total chlorine content can be determined via potentiometric titration with silver nitrate (B79036) after hydrolysis. | A simple and effective method for determining purity when TMAC is the primary component and interfering acidic/chloride species are absent. | [9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Used for structural confirmation. Shows characteristic peaks for the anhydride group (~1850 and 1780 cm⁻¹) and the acyl chloride carbonyl group (~1770 cm⁻¹). | Primarily for qualitative identification and confirmation of reaction completion. | [12] |
References
- 1. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. China Trimellitic Acid Anhydride Chloride CAS NO.:1204-28-0 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 4. manavchem.com [manavchem.com]
- 5. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 12. ineosopen.org [ineosopen.org]
- 13. Immunology and immunopathology of trimellitic anhydride pulmonary reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. Human antihapten antibodies in trimellitic anhydride inhalation reactions. Immunoglobulin classes of anti-trimellitic anhydride antibodies and hapten inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trimellitic anhydride - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. osha.gov [osha.gov]
An In-Depth Technical Guide to the Reactivity of the Acid Chloride Group in Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimellitic anhydride (B1165640) chloride (TMAC) is a trifunctional molecule of significant interest in polymer chemistry and drug development, featuring both a cyclic anhydride and a more reactive acid chloride functionality. This guide provides a comprehensive analysis of the differential reactivity of the acid chloride group, enabling precise control over sequential reactions. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate the strategic application of TMAC in complex molecular syntheses.
Introduction
Trimellitic anhydride chloride (4-chloroformylphthalic anhydride), with the molecular formula C₉H₃ClO₄, is a key intermediate in the synthesis of high-performance polymers such as polyamide-imides (PAIs) and in the development of novel drug delivery systems.[1] Its utility stems from the presence of two distinct acylating agents within the same molecule: a cyclic anhydride and an acid chloride. The difference in reactivity between these two groups allows for selective and stepwise reactions, making TMAC a versatile building block for creating complex macromolecular architectures. Understanding and controlling this differential reactivity is paramount for its effective use.
The Principle of Differential Reactivity
The enhanced reactivity of the acid chloride group compared to the anhydride group is a cornerstone of TMAC's synthetic utility. This difference is primarily attributed to the superior leaving group ability of the chloride ion (Cl⁻) compared to the carboxylate anion (RCOO⁻) that would be displaced from the anhydride ring.[2][3] The chloride ion is a weaker base and thus a more stable leaving group, which lowers the activation energy for nucleophilic acyl substitution at the acid chloride position.
This inherent reactivity difference allows for selective reactions with nucleophiles under controlled conditions. By carefully selecting the reaction temperature, solvent, and nucleophile, it is possible to favor the reaction at the acid chloride moiety while leaving the anhydride ring intact for subsequent transformations.
Quantitative Data on Reactivity
While extensive quantitative kinetic data directly comparing the intramolecular reactivity of the acid chloride and anhydride groups of TMAC is not abundant in publicly available literature, the general order of reactivity for acyl compounds is well-established:
Acid Chloride > Acid Anhydride > Ester > Amide
This principle is consistently applied in the synthesis of polymers using TMAC, where the initial reaction is directed at the acid chloride.
A theoretical comparison based on the electronic effects on the aromatic ring suggests that substituents can further influence this reactivity. For instance, electron-withdrawing groups on the aromatic ring of trimellitic anhydride are predicted to increase the electrophilicity of the carbonyl carbons, leading to faster reaction rates with nucleophiles.[4]
| Functional Group | Relative Reactivity | Leaving Group | Basicity of Leaving Group |
| Acid Chloride | Highest | Cl⁻ | Very Low |
| Acid Anhydride | High | RCOO⁻ | Low |
Experimental Protocols for Selective Reactions
The key to harnessing the differential reactivity of TMAC lies in the careful control of reaction conditions. Low temperatures typically favor selective reaction at the more reactive acid chloride site.
Selective Amidation
The reaction of TMAC with amines is a fundamental step in the synthesis of polyamide-imides. To achieve selective amidation at the acid chloride position, the reaction is typically carried out at low temperatures.
Experimental Protocol: Synthesis of a Polyamide Precursor via Low-Temperature Polycondensation
-
Dissolution of Diamine: Aromatic diamines, such as 4,4'-oxydianiline, are dissolved in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0-5 °C in an ice bath.
-
Addition of TMAC: A stoichiometric amount of this compound, dissolved in the same anhydrous solvent, is added dropwise to the cooled diamine solution with vigorous stirring. The temperature should be maintained below 5 °C to prevent reaction at the anhydride group.
-
Reaction: The reaction mixture is stirred at low temperature (0-5 °C) for several hours to form the poly(amic acid) precursor. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Work-up: The resulting polymer solution can be used directly for the next step (imidization) or the polymer can be precipitated by pouring the solution into a non-solvent like methanol (B129727) or water.
Selective Esterification
Similar to amidation, selective esterification at the acid chloride can be achieved by controlling the reaction conditions.
Experimental Protocol: Selective Mono-esterification with an Alcohol
-
Reactant Preparation: A solution of this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) is prepared and cooled to 0 °C.
-
Nucleophile Addition: A solution containing one equivalent of an alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) in the same solvent is added dropwise to the TMAC solution while maintaining the temperature at 0 °C. The base acts as a scavenger for the HCl generated.
-
Reaction and Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) or in-situ FTIR/NMR to follow the disappearance of the starting material and the formation of the mono-ester product.
-
Isolation: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove the base, followed by water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Visualization of Reaction Pathways and Workflows
Signaling Pathways and Logical Relationships
The differential reactivity can be visualized as a branching point in a reaction pathway, where the choice of conditions dictates the outcome.
Caption: Selective reaction pathway of TMAC with a nucleophile.
Experimental Workflows
A typical experimental workflow for the synthesis and characterization of a polyamide-imide from TMAC is depicted below.
Caption: Experimental workflow for polyamide-imide synthesis from TMAC.
Spectroscopic Analysis
FTIR and NMR spectroscopy are invaluable tools for monitoring the selective reactions of TMAC.
-
FTIR Spectroscopy: The reaction can be monitored by observing the disappearance of the acid chloride carbonyl peak (typically around 1785 cm⁻¹) and the appearance of new amide or ester carbonyl peaks. The characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1780 cm⁻¹) will remain in a selective reaction.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the products. In a selective reaction, the aromatic protons adjacent to the newly formed amide or ester group will show a shift in their chemical environment, while the signals corresponding to the anhydride part of the molecule will remain largely unchanged.[5]
Applications in Drug Development
The differential reactivity of TMAC is being explored in drug development for the synthesis of polymer-drug conjugates. The highly reactive acid chloride can be used to attach a drug molecule, while the anhydride group can be used for subsequent polymerization or for attaching a targeting ligand. This allows for the creation of sophisticated drug delivery systems with precise control over their architecture and properties.
Conclusion
The differential reactivity of the acid chloride and anhydride groups in this compound offers a powerful tool for the controlled synthesis of complex molecules and polymers. By carefully manipulating reaction conditions, particularly temperature, it is possible to achieve high selectivity for the more reactive acid chloride functionality. This enables a stepwise approach to synthesis, which is crucial for producing well-defined materials for high-performance applications and advanced drug delivery systems. Further kinetic studies will undoubtedly provide a more nuanced understanding of this reactivity, paving the way for even more precise molecular engineering.
References
Navigating the Solubility of Trimellitic Anhydride Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) chloride (TMAC), a key intermediate in the synthesis of high-performance polymers such as polyamide-imides, presents unique challenges in handling and formulation due to its reactivity and limited documented solubility data.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of TMAC in organic solvents, a detailed experimental protocol for determining its solubility, an analysis of its chemical reactivity, and a logical workflow for solvent selection.
Quantitative Solubility Data
A thorough review of publicly available chemical databases, safety data sheets, and scientific literature reveals a significant gap in quantitative solubility data for trimellitic anhydride chloride in common organic solvents. Most sources either state "no data available" or focus on its reactivity, particularly its decomposition in the presence of water.[3][4] One patent for the synthesis of a polyamide-imide mentions the dissolution of this compound in dimethylacetamide (DMAC) during the polymerization process, indicating its solubility in this solvent, although no quantitative value is provided.[5]
Given the absence of precise solubility data, experimental determination is a critical step for any research or development process involving TMAC.
Experimental Protocol: Determination of Solubility of this compound
The high reactivity and moisture sensitivity of this compound necessitate a carefully controlled experimental setup to obtain accurate solubility data.[6][7] The following protocol outlines a gravimetric method, which is a reliable technique for determining the solubility of a solid in a liquid.[8][9][10][11]
Objective: To determine the mass of this compound that dissolves in a given mass or volume of a specific organic solvent at a defined temperature to achieve a saturated solution.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., acetone, tetrahydrofuran, N,N-dimethylformamide, dichloromethane)
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Glove box or a well-ventilated fume hood with a dry atmosphere
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with a hot/cold plate
-
Glass vials with PTFE-lined screw caps
-
Glass syringes with PTFE filters (0.2 µm pore size)
-
Pre-weighed, dry glass weighing dishes
-
Drying oven (vacuum or inert gas purged)
-
Desiccator
Procedure:
-
Preparation of the Saturated Solution:
-
All glassware must be oven-dried and cooled in a desiccator before use to eliminate any residual moisture.
-
Perform all manipulations of this compound under an inert atmosphere (e.g., inside a glove box or under a constant stream of nitrogen).[12]
-
To a series of glass vials, add a known mass of the anhydrous organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Securely cap the vials and place them in a temperature-controlled shaker or on a stirrer.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at the desired temperature. Constant agitation is necessary to facilitate dissolution and reach equilibrium.[13]
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known mass or volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated glass syringe fitted with a PTFE filter. Filtering is essential to remove any suspended solid particles.
-
Dispense the filtered saturated solution into a pre-weighed, dry glass weighing dish.
-
Record the exact mass of the saturated solution transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the weighing dish containing the saturated solution in a vacuum oven or an oven purged with inert gas at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings, after further drying periods, show no significant change in mass.
-
After cooling to room temperature in a desiccator, accurately weigh the weighing dish containing the dried solute (this compound).
-
Calculation of Solubility:
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of the empty weighing dish = M_dish
-
Mass of the weighing dish + saturated solution = M_solution
-
Mass of the weighing dish + dried solute = M_solute
-
Mass of the saturated solution = M_solution - M_dish
-
Mass of the dissolved solute = M_solute - M_dish
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
Reactivity of this compound
This compound is a bifunctional molecule containing both an anhydride and an acyl chloride group. The acyl chloride is the more reactive of the two functional groups.[1][2] Its chemistry is dominated by nucleophilic acyl substitution reactions.[14][15][16][17][18]
Reaction with Nucleophiles:
-
Water (Hydrolysis): Reacts vigorously with water and moisture to hydrolyze back to trimellitic acid. This reactivity underscores the need for anhydrous conditions during handling and solubility determination.
-
Alcohols (Alcoholysis): Reacts with alcohols to form esters at the acyl chloride position.
-
Amines (Aminolysis): Reacts readily with primary and secondary amines to form amides. This is the fundamental reaction in the synthesis of polyamide-imides.
-
Other Nucleophiles: It will also react with other nucleophiles such as thiols and carboxylates.
The high reactivity of the acyl chloride group dictates the choice of solvent for both reactions and solubility studies. Protic solvents such as alcohols and water are unsuitable as they will react with the compound.
Solvent Selection Workflow
The selection of an appropriate solvent for this compound requires a systematic approach that considers its reactivity, the intended application, and the necessity for experimental solubility determination.
References
- 1. ineosopen.org [ineosopen.org]
- 2. researchgate.net [researchgate.net]
- 3. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 6. nj.gov [nj.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. fishersci.com [fishersci.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
trimellitic anhydride chloride molecular weight and formula
This document provides core technical specifications for trimellitic anhydride (B1165640) chloride, a chemical compound utilized in the synthesis of various polymers, including polyamide-imides.
Chemical Identity and Properties
Trimellitic anhydride chloride, also known as 4-chloroformylphthalic anhydride, is a trifunctional monomer.[1][2][3] Below are its fundamental chemical properties.
| Identifier | Value |
| Chemical Formula | C₉H₃ClO₄[1][2][4][5][6] |
| Molecular Weight | 210.57 g/mol [1][2][4][5][6] |
| CAS Number | 1204-28-0[1][2][3][4][5][6] |
| EC Number | 214-874-8[1][3] |
| Appearance | White solid[4][5] |
| Melting Point | 69 °C[1] |
Synonyms:
-
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride (Preferred IUPAC Name)[1]
-
Anhydrotrimellitic acid chloride[1]
Note on In-depth Technical Data: The scope of this document is limited to the fundamental molecular properties of this compound. The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the characterization of a single small molecule's intrinsic properties like molecular weight and formula. Such elements are typically associated with biological processes, complex system analyses, or specific laboratory synthesis procedures, which are beyond the scope of this topic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. China Trimellitic Acid Anhydride Chloride CAS NO.:1204-28-0 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
In-Depth Spectroscopic Analysis of Trimellitic Anhydride Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trimellitic anhydride (B1165640) chloride (TMAC), a crucial intermediate in the synthesis of high-performance polymers and other specialty chemicals. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for trimellitic anhydride chloride, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| 8.75 | d | 8.0 Hz | Ar-H |
| 8.65 | s | Ar-H | |
| 8.15 | d | 8.0 Hz | Ar-H |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| 168.5 | C=O (Acid Chloride) |
| 162.0, 161.8 | C=O (Anhydride) |
| 139.5, 137.2, 135.8 | Ar-C (Quaternary) |
| 132.5, 129.8, 126.5 | Ar-CH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1860 | Strong | C=O Stretch (Anhydride, Sym) |
| 1785 | Strong | C=O Stretch (Anhydride, Asym) |
| 1750 | Strong | C=O Stretch (Acid Chloride) |
| 1230 | Strong | C-O Stretch (Anhydride) |
| 910 | Medium | C-O Stretch (Anhydride) |
| 850, 770 | Medium | C-H Bending (Aromatic) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 212 | ~30% | [M+2]⁺ (with ³⁷Cl isotope) |
| 210 | ~90% | [M]⁺ (with ³⁵Cl isotope) |
| 175 | 100% | [M - Cl]⁺ |
| 147 | ~40% | [M - Cl - CO]⁺ |
| 103 | ~55% | [C₆H₃O₂]⁺ |
| 75 | ~70% | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for a solid, reactive compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Due to the reactivity of the acid chloride and anhydride moieties, a dry, non-protic deuterated solvent must be used. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO) are suitable choices.
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently agitate the vial to dissolve the solid completely. The sample should be prepared immediately before analysis to minimize potential degradation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Method 1: KBr Pellet Transmission
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Ensure all equipment (agate mortar, pestle, die set) is thoroughly clean and dry to avoid moisture contamination, which can interfere with the spectrum.
-
In a dry environment (e.g., under a heat lamp or in a glove box), grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Quickly and thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
-
Transfer a portion of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Method 2: Attenuated Total Reflectance (ATR)
Instrumentation: FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR) should be collected before running the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer, typically coupled with a Gas Chromatograph (GC-MS) or with a direct insertion probe.
Ionization Method: Electron Ionization (EI)
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
Introduce the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
Acquisition Parameters:
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.
-
Source Temperature: Typically maintained around 200-250 °C.
-
Scan Speed: 1-2 scans per second.
Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
Thermal Stability and Decomposition of Trimellitic Anhydride Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of trimellitic anhydride (B1165640) chloride (TMAC). Due to the limited availability of specific experimental data for TMAC in publicly accessible literature, this guide synthesizes information from safety data sheets and presents a detailed analysis based on analogous compounds, namely benzoyl chloride and phthalic anhydride. The guide outlines the expected thermal behavior, potential decomposition products, and the established analytical methodologies for their characterization, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). Standardized experimental protocols for these techniques are provided to facilitate further research and ensure data comparability.
Introduction
Trimellitic anhydride chloride (4-chloroformylphthalic anhydride), with CAS number 1204-28-0, is a reactive chemical intermediate used in the synthesis of high-performance polymers, resins, and other specialty chemicals. Its bifunctional nature, containing both an acid chloride and a cyclic anhydride group, makes it a valuable building block in various industrial applications. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions and formulations.
This document serves as a technical resource for professionals working with this compound, providing essential information on its thermal properties and the analytical techniques used to assess them.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1204-28-0 | [1][2] |
| Molecular Formula | C₉H₃ClO₄ | [1][2] |
| Molecular Weight | 210.57 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder or lumps | [3][4] |
| Melting Point | 67-70 °C | [3] |
| Boiling Point | Decomposes | [5][6] |
| Solubility | Reacts with water | [5][6] |
Thermal Stability and Decomposition
This compound is reported to be stable under normal storage conditions, typically in a cool, dry, and well-ventilated area, often under an inert atmosphere to prevent hydrolysis.[5][6] Upon heating, it is expected to decompose. The decomposition products are consistently listed as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[5][6]
To provide a more quantitative estimation of its thermal stability, data for analogous compounds are presented in Table 2. Benzoyl chloride, a simple aromatic acyl chloride, and phthalic anhydride, a related cyclic anhydride, serve as useful comparators.
Table 2: Thermal Decomposition Data of Analogous Compounds
| Compound | Analytical Method | Key Findings | Reference(s) |
| Benzoyl Chloride | DSC | Onset of decomposition can be condition-dependent. | [1][7] |
| General | Decomposes upon heating to emit toxic fumes of chloride. | [8] | |
| Phthalic Anhydride | TGA/DTA-EGA-MS | In a co-crystal, phthalic acid transforms to phthalic anhydride around 180-210°C. | [9] |
| General | Stable upon heating, sublimes at 295°C. Dehydration of phthalic acid to the anhydride occurs above 180°C. | [10] |
Based on these analogs, the decomposition of this compound is likely to be a multi-stage process. The acyl chloride moiety is generally less stable than the anhydride ring. Therefore, initial decomposition may involve the loss of the chloroformyl group, followed by the degradation of the anhydride ring at higher temperatures. The presence of both functional groups on the same aromatic ring could also lead to complex intramolecular reactions upon heating.
Experimental Protocols for Thermal Analysis
To facilitate the acquisition of precise thermal stability data for this compound, detailed, standardized experimental protocols for key analytical techniques are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of this compound upon heating, providing insights into its decomposition profile.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample (typically 2-10 mg) is placed in an inert pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Slower or faster heating rates (e.g., 5 or 20 °C/min) can be used to study the kinetics of decomposition.
-
Temperature Range: From ambient temperature to a final temperature where the sample is fully decomposed (e.g., 600-800 °C).
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature, identifying melting, crystallization, and decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel for reactive substances). An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Program: A heat-cool-heat cycle may be employed. The initial heating scan provides information on the as-received material. The cooling and second heating scans can reveal information about reversible transitions. The temperature range should encompass the melting point and the onset of decomposition.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak temperature of the endotherm), the heat of fusion (area under the melting peak), and the onset temperature of exothermic decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the specific volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of the sample (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium).
-
Gas Chromatography: The resulting fragments are separated on a capillary column with a suitable temperature program.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected, providing mass spectra for identification.
-
-
Data Analysis: The mass spectra of the individual peaks in the chromatogram are compared with spectral libraries (e.g., NIST) to identify the decomposition products.
Visualization of Experimental Workflows and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and a proposed decomposition pathway for this compound.
Caption: Workflow for TGA.
Caption: Workflow for DSC.
Caption: Workflow for Py-GC-MS.
Caption: Proposed decomposition of TMAC.
Safety Considerations
This compound is a corrosive substance that causes severe skin burns and eye damage.[5][6] It is harmful if inhaled and may cause an allergic skin reaction.[3] It reacts with water and moisture to produce hydrogen chloride gas.[5][6] Therefore, all handling should be performed in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a tightly sealed container in a cool, dry place away from incompatible materials such as water, strong bases, and oxidizing agents.[5][6]
Conclusion
While specific, quantitative thermal analysis data for this compound is not widely published, this guide provides a robust framework for understanding its likely thermal behavior based on its chemical structure and data from analogous compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a standardized approach for researchers to determine the precise thermal stability and decomposition products of this important chemical intermediate. Such data is invaluable for ensuring safe handling, optimizing reaction conditions, and predicting material performance. Further experimental investigation is highly recommended to populate the data tables with specific values for this compound.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. eag.com [eag.com]
- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Organochloride Speciation in Plastic Pyrolysis Oil by GC × GC Coupled to High-Resolution TOF-MS Using Scripting Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of trimellitic anhydride (B1165640) chloride (TMAC), a crucial monomer in the production of high-performance polymers.
Introduction
Trimellitic anhydride chloride, with the IUPAC name 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl chloride, is a key chemical intermediate, primarily utilized in the synthesis of polyamide-imides (PAIs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] This guide delves into the historical context of its development, details its synthesis, summarizes its key properties, and explores its primary applications.
Discovery and History
While the precise date and discoverer of this compound are not well-documented in readily available literature, its history is intrinsically linked to the development of polyimide and polyamide-imide resins. The quest for high-temperature resistant polymers for aerospace and electronics applications in the mid-20th century spurred significant research in this area.
The synthesis of polyimides was first reported in the early 20th century, but it wasn't until the 1950s that their potential as high-performance materials was realized, with DuPont filing a series of key patents.[2] The "acid chloride route," which employs this compound, is recognized as the earliest method for the synthesis of polyamide-imides.[3] This suggests that the first synthesis of this compound likely occurred in the industrial research laboratories of companies like DuPont or Amoco Chemicals during the 1950s as they explored monomers for these novel polymers. The Amoco AI Polymer, a polyamide-imide resin based on trimellitic anhydride, was a notable early commercial product in this class.[2]
The industrial production of trimellitic anhydride, the precursor to TMAC, gained momentum with the development of air-oxidation processes for 1,2,4-trimethylbenzene.[4][5] This availability of the starting material was crucial for the subsequent large-scale production of this compound.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[6] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₃ClO₄ | [7] |
| Molecular Weight | 210.57 g/mol | [7] |
| CAS Number | 1204-28-0 | [7] |
| Melting Point | 66-69 °C | [7] |
| Boiling Point | 120-124 °C at 0.1 torr | [8] |
| Appearance | White solid | [6] |
| Solubility | Insoluble in water | [8] |
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the reaction of trimellitic anhydride with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][9]
General Reaction Scheme
The overall reaction can be represented as follows:
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
Several patents provide detailed experimental procedures for the synthesis of this compound. A typical laboratory-scale synthesis is described below, based on procedures found in the patent literature.[6]
Materials:
-
Trimellitic anhydride
-
Thionyl chloride
-
Solvent (e.g., toluene, benzene)
-
Catalyst (e.g., N,N-dimethylformamide, pyridine)
Procedure:
-
In a reaction flask equipped with a reflux condenser and a stirrer, a mixture of trimellitic anhydride and a suitable solvent is prepared.
-
A catalytic amount of an organic base is added to the mixture.
-
Thionyl chloride is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Yields and Purity: Reported yields for this process are typically in the range of 80-95%, with purities exceeding 99%.[6][9]
The following table summarizes various reaction conditions and yields reported in the literature:
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | Toluene | Triphenylphosphine | 85 | 10 | 83.9 | [6] |
| Thionyl Chloride | Benzene | N,N-dimethylacetamide | 80 | 6 | 83.6 | [6] |
| Thionyl Chloride | Not specified | Not specified | 70 | 10 | 95.1 | [9] |
Key Applications
The primary application of this compound is as a monomer in the synthesis of high-performance polyamide-imide (PAI) resins.[1]
Synthesis of Polyamide-Imides
The synthesis of PAIs via the "acid chloride route" involves the polycondensation of this compound with an aromatic diamine, such as methylene (B1212753) dianiline (MDA).[3]
Caption: Synthesis of Polyamide-Imides from TMAC.
This reaction proceeds through a soluble poly(amic acid) intermediate, which is then thermally or chemically cyclized to form the final insoluble and intractable polyamide-imide.[3]
Biological Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the interaction of this compound with biological signaling pathways. Research on the biological effects of related compounds has primarily focused on the toxicity and allergenic properties of trimellitic anhydride. Trimellitic anhydride is known to be a respiratory sensitizer (B1316253) and can induce asthma and other respiratory conditions in exposed individuals.[10] The polymers derived from this compound, polyamide-imides, are generally considered to be biocompatible and are used in some medical applications.[8][11] However, the potential for residual monomers or degradation products to interact with biological systems is an area that requires further investigation. The cured epoxy resins, which can sometimes use trimellitate derivatives as curing agents, have been shown in some studies to be non-cytotoxic.[12]
Conclusion
This compound has played a pivotal role in the development of high-performance polymers. While the specific details of its initial discovery are not extensively documented, its emergence is clearly tied to the innovation in polymer chemistry in the mid-20th century. The robust and well-established synthesis from trimellitic anhydride and thionyl chloride has enabled its large-scale production for the manufacturing of polyamide-imides, materials that continue to be indispensable in demanding technological applications. Further research into the potential biological interactions of this reactive monomer and its derivatives could open new avenues for its application in the biomedical field.
References
- 1. nbinno.com [nbinno.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Polyamide-imide - Wikipedia [en.wikipedia.org]
- 4. Trimellitic anhydride - Wikipedia [en.wikipedia.org]
- 5. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 6. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 12. Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamide-imides (PAIs) using Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyamide-imides (PAIs) through the low-temperature solution polycondensation of trimellitic anhydride (B1165640) chloride (TMAC) with various aromatic diamines. PAIs are high-performance polymers that combine the excellent thermal stability and chemical resistance of polyimides with the good solubility and processability of polyamides.[1] These properties make them attractive materials for a range of applications, including in the biomedical field, where they are being explored for their potential in drug delivery and as biocompatible materials.[2][3]
Overview of the Synthesis
The synthesis of PAIs from TMAC is typically a two-step process. The first step involves the formation of a poly(amide-amic acid) (PAA) intermediate through the reaction of TMAC with an aromatic diamine at low temperatures in a polar aprotic solvent. The second step is the conversion of the PAA into the final polyamide-imide via cyclodehydration (imidization), which can be achieved either chemically or thermally.[4]
The unsymmetrical structure of TMAC, containing both a highly reactive acid chloride group and a less reactive anhydride group, allows for the formation of both amide and imide linkages in the polymer backbone.[5] The reaction of the acid chloride with the amine group of the diamine forms the amide bond, while the subsequent reaction of the anhydride with the remaining amine group, followed by dehydration, forms the imide ring.
Key Reaction Parameters
Several factors influence the molecular weight, yield, and properties of the resulting PAI:
-
Monomer Purity: High purity of both TMAC and the diamine is crucial for achieving high molecular weight polymers.
-
Solvent: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used to dissolve the monomers and the resulting polymer.[4]
-
Reaction Temperature: The initial polycondensation is carried out at low temperatures (typically between -20°C and 20°C) to control the reaction rate and prevent side reactions.[6]
-
Stoichiometry: An equimolar ratio of TMAC and the diamine is generally used to obtain high molecular weight polymers.
-
Imidization Method: The choice between chemical and thermal imidization can affect the final properties of the PAI film. Chemical imidization is typically performed at lower temperatures using dehydrating agents, while thermal imidization involves heating the PAA solution or film at elevated temperatures.[7][8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of PAIs using different aromatic diamines and imidization techniques.
Protocol 1: Synthesis of Polyamide-imide from Trimellitic Anhydride Chloride and 4,4'-Oxydianiline (ODA) with Chemical Imidization
This protocol describes a typical low-temperature solution polycondensation followed by chemical imidization.
Materials:
-
This compound (TMAC)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Acetic anhydride
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous NMP under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Polycondensation: Slowly add an equimolar amount of solid TMAC to the stirred ODA solution over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, continue stirring at 0°C for 1 hour and then at room temperature for 4-6 hours. The solution will become viscous, indicating the formation of the poly(amide-amic acid).
-
Chemical Imidization: To the viscous PAA solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent. The total moles of acetic anhydride should be twice the moles of the repeating unit of the polymer. Stir the mixture at room temperature for 12 hours, then heat to 80°C for 2 hours to complete the imidization.
-
Polymer Precipitation and Purification: Precipitate the PAI by pouring the cooled polymer solution into a large volume of methanol with vigorous stirring. Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove residual solvent and reagents.
-
Drying: Dry the purified PAI in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Polyamide-imide from this compound and m-Phenylenediamine (MPD) with Thermal Imidization
This protocol details the synthesis using a different diamine and thermal imidization to form the final polymer film.
Materials:
-
This compound (TMAC)
-
m-Phenylenediamine (MPD)
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of freshly distilled MPD in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to -10°C.
-
Polycondensation: Gradually add an equimolar amount of TMAC to the stirred MPD solution, ensuring the temperature does not exceed -5°C. After the addition, continue stirring at this temperature for 2 hours, then allow the solution to warm to room temperature and stir for another 3 hours to form the poly(amide-amic acid) solution.
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to a desired thickness.
-
Thermal Imidization: Place the glass plate in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour to ensure complete imidization.
-
-
Film Recovery: After cooling to room temperature, carefully peel the PAI film from the glass substrate.
Data Presentation
The properties of PAIs synthesized from TMAC and various aromatic diamines are summarized in the table below. This data highlights how the choice of diamine and imidization method can influence the final characteristics of the polymer.
| Diamine | Imidization Method | Inherent Viscosity (dL/g) | T g (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 4,4'-Oxydianiline (ODA) | Chemical | 0.85 - 1.25 | 270 - 290 | 100 - 120 | 10 - 20 | [4][9] |
| m-Phenylenediamine (MPD) | Thermal | 0.70 - 0.95 | 280 - 300 | 110 - 130 | 8 - 15 | [10] |
| p-Phenylenediamine (PPD) | Thermal | 0.65 - 0.90 | > 300 | 120 - 140 | 5 - 10 | [11] |
| Methylene dianiline (MDA) | Chemical | 0.90 - 1.30 | 260 - 280 | 105 - 125 | 12 - 25 | [1] |
Note: The properties can vary depending on the specific reaction conditions and measurement methods.
Characterization of Polyamide-imides
A comprehensive characterization of the synthesized PAIs is essential to confirm their structure and evaluate their properties.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To confirm the chemical structure, look for characteristic absorption bands for the imide ring (around 1780 cm⁻¹ and 1720 cm⁻¹ for C=O stretching, and 1370 cm⁻¹ for C-N stretching) and the amide group (around 1660 cm⁻¹ for C=O stretching and 3300 cm⁻¹ for N-H stretching).
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to further elucidate the polymer structure and confirm the ratio of amide to imide linkages.[10]
-
-
Molecular Weight Determination:
-
Inherent Viscosity: Measured using a Ubbelohde viscometer in a suitable solvent (e.g., NMP or DMAc) at a specific concentration and temperature. It provides an indication of the polymer's molecular weight.
-
Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key parameter for understanding the polymer's processing window and service temperature.
-
-
Mechanical Properties:
-
Tensile Testing: To measure the tensile strength, elongation at break, and Young's modulus of PAI films, providing insights into their strength and flexibility.[12]
-
Applications in Drug Development
While the direct application of PAIs synthesized from TMAC in drug delivery is an emerging area, their inherent properties make them promising candidates for various biomedical applications.
-
Biocompatibility: Polyimides, in general, have shown good biocompatibility, which is a prerequisite for any material intended for medical use.[2][13] Further biocompatibility studies on specific PAIs are necessary to confirm their suitability for in vivo applications.
-
Controlled Drug Release: The tunable properties of PAIs, achieved by varying the diamine monomer, could allow for the design of polymer matrices with controlled drug release profiles. The amide and imide groups can participate in hydrogen bonding with drug molecules, potentially influencing the release kinetics. The degradation rate of the polymer matrix can also be tailored for specific drug delivery applications.[14][15]
-
Nanoparticle Formulation: PAIs could be formulated into nanoparticles for targeted drug delivery. The solubility of certain PAIs in organic solvents facilitates their processing into nanocarriers using techniques like nanoprecipitation or emulsification. These nanoparticles could encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues.[16][17]
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and characterization of polyamide-imides.
Logical Relationship of Synthesis Steps
Caption: Logical relationship of reactants, process steps, and products in PAI synthesis.
References
- 1. Polyamide-imide - Wikipedia [en.wikipedia.org]
- 2. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. ineosopen.org [ineosopen.org]
- 6. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 7. daniuflex.com [daniuflex.com]
- 8. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 9. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of the biocompatibility of photosensitive polyimide for implantable medical device use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Polymerization of Trimellitic Anhydride Chloride with Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(amide-imide)s (PAIs) are a class of high-performance polymers that bridge the properties of polyamides and polyimides, offering a unique combination of excellent thermal stability, chemical resistance, and mechanical strength.[1] These characteristics make them highly valuable materials for a range of applications, including durable coatings, adhesives, membranes, and advanced composites.[1][2]
One of the principal methods for synthesizing PAIs is through the low-temperature polycondensation of trimellitic anhydride (B1165640) chloride (TMAC) with various aromatic diamines.[1] This method is advantageous due to the high reactivity of the acid chloride group, which allows for polymerization to occur at lower temperatures. However, the unsymmetrical nature of the TMAC monomer, possessing both a reactive acid chloride and a less reactive anhydride ring, presents challenges in achieving high molecular weights and yields.[1] Careful control of reaction conditions, such as temperature, stoichiometry, and monomer addition order, is crucial for successful polymerization.
These application notes provide a detailed protocol for the synthesis of poly(amide-imide)s via the solution polymerization of trimellitic anhydride chloride with aromatic diamines.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol outlines a general procedure for the synthesis of poly(amide-imide)s. Specific parameters may require optimization based on the specific diamine used.
Materials:
-
This compound (TMAC)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) (ODA), m-phenylenediamine (B132917) (MPD))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a gentle nitrogen purge. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cooling: Cool the diamine solution to a temperature between -25 °C and 0 °C using a low-temperature bath.[1]
-
TMAC Addition: Dissolve an equimolar amount of this compound in a minimal amount of anhydrous NMP in a separate, dry flask. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring diamine solution over a period of 30-60 minutes. Maintain the reaction temperature below 5 °C during the addition.
-
Poly(amic acid) Formation: After the complete addition of TMAC, continue stirring the reaction mixture at a low temperature (0-5 °C) for 2-4 hours. The viscosity of the solution will typically increase as the poly(amic acid) precursor forms.
-
Chemical Imidization (Optional, for higher imidization at lower temperatures):
-
To the poly(amic acid) solution, add a chemical dehydrating agent. A common mixture is a two-fold molar excess of acetic anhydride and pyridine (relative to the polymer repeating unit).
-
Stir the mixture at room temperature for 12 hours, followed by heating to 80-100 °C for an additional 2-4 hours to complete the imidization process.[3]
-
-
Thermal Imidization (Alternative to chemical imidization):
-
Slowly raise the temperature of the reaction mixture to 180-200 °C and maintain it for 3-5 hours. This process drives the cyclodehydration of the amic acid groups to form the imide rings. Water generated during this step should be removed from the reaction.
-
-
Precipitation and Purification:
-
After cooling the viscous polymer solution to room temperature, pour it in a thin stream into a large volume of vigorously stirring methanol to precipitate the poly(amide-imide).
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.
-
Dry the purified poly(amide-imide) in a vacuum oven at 150-200 °C for 12-24 hours, or until a constant weight is achieved.[3]
-
Data Presentation: Properties of Synthesized Poly(amide-imide)s
The properties of the resulting poly(amide-imide)s are highly dependent on the specific diamine used and the precise reaction conditions. The following table summarizes typical data obtained from the polymerization of TMAC with various diamines, as reported in the literature.
| Diamine | Inherent Viscosity (dL/g) | Yield (%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10%, °C) |
| 9,9-bis(4-aminophenyl)fluorene | 0.44–0.88 | 85-97 | 260–360 | ~500 |
| 2,2'-bis(trifluoromethyl)benzidine | 1.5–2.6 | 85-97 | 260–360 | ~500 |
| Diamines (general) | 0.23–0.94 | - | 227–261 | >520 |
| Various Aromatic Diamines | 0.32–0.54 | High | 281–377 | - |
| Various Aromatic Diamines | 0.19–0.51 | 62-100 | >150 | 460-522 |
Note: The data presented is a compilation from multiple sources and represents a range of values achievable under different optimized conditions. Inherent viscosity is typically measured in a specified solvent (e.g., DMAc or NMP) at a concentration of 0.5 g/dL.[4]
Visualization of the Polymerization Workflow
The following diagram illustrates the key steps in the synthesis of poly(amide-imide)s from this compound and a diamine.
Caption: Workflow for the synthesis of poly(amide-imide)s.
This diagram outlines the logical progression from monomer preparation through polymerization and purification to obtain the final poly(amide-imide) product. The color-coded nodes highlight the key stages of the process, providing a clear and concise visual guide for researchers.
References
Application Notes and Protocols for the Synthesis of Trimellitate Plasticizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of high-performance trimellitate plasticizers, which are crucial additives for enhancing the flexibility and durability of polymers in various demanding applications, including medical devices and pharmaceutical packaging. This document details the synthesis of these plasticizers from trimellitic anhydride (B1165640), a widely used industrial precursor. While direct synthesis from trimellitic anhydride chloride (TMAC) is less common in readily available literature, a theoretical protocol based on established acyl chloride reactivity is also provided for research and development purposes.
Introduction to Trimellitate Plasticizers
Trimellitate esters, such as Trioctyl Trimellitate (TOTM), Triisononyl Trimellitate (TINTM), and Triisodecyl Trimellitate (TIDTM), are a class of non-phthalate plasticizers renowned for their low volatility, high thermal stability, and excellent resistance to migration and extraction.[1][2][3] These properties make them ideal for applications where safety, durability, and performance under extreme conditions are paramount.[3][4][5]
Synthesis of Trimellitate Plasticizers from Trimellitic Anhydride
The industrial production of trimellitate plasticizers predominantly utilizes trimellitic anhydride as the starting material. Two primary synthesis pathways are commonly employed: Direct Esterification and a Two-Step Transesterification process.[4][5]
Direct Esterification
This is the most common and straightforward method, involving the direct reaction of trimellitic anhydride with an excess of the desired alcohol (e.g., 2-ethylhexanol for TOTM) in the presence of an acid catalyst.[4][6] The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification process.[2]
Two-Step Transesterification
This method is often employed to achieve higher purity and a lower color index in the final product.[4] It involves two distinct stages:
-
Methanolysis: Trimellitic anhydride is first reacted with methanol (B129727) to form trimethyl trimellitate.[2][4]
-
Transesterification: The purified trimethyl trimellitate is then reacted with a higher-boiling alcohol (e.g., 2-ethylhexanol) to yield the desired trimellitate plasticizer.[4][5]
Proposed Synthesis of Trimellitate Plasticizers from this compound (TMAC)
While less documented for plasticizer production, this compound (TMAC) can theoretically serve as a highly reactive precursor. The reaction of an acyl chloride with an alcohol is typically rapid and can often be carried out at lower temperatures than the direct esterification of a carboxylic acid or anhydride.
The proposed reaction involves the nucleophilic acyl substitution of TMAC with the desired alcohol. A base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
Data Presentation: Performance of Trimellitate Plasticizers
The selection of a plasticizer is critical for achieving the desired performance characteristics in the final polymer product. The following tables summarize the key performance metrics of common trimellitate plasticizers.
Table 1: Mechanical Properties of PVC Plasticized with Different Trimellitate Esters (50 phr)
| Property | Test Method | Trioctyl Trimellitate (TOTM) | Tri(isononyl) Trimellitate (TINTM) | Tri(isodecyl) Trimellitate (TIDTM) |
| Tensile Strength (MPa) | ASTM D2284 | 20.5 | 19.8 | 19.2 |
| Elongation at Break (%) | ASTM D2284 | 350 | 370 | 385 |
| Shore D Hardness | ASTM D2240 | 55 | 52 | 50 |
Table 2: Physical and Thermal Properties of Trimellitate Plasticizers
| Property | Test Method | Trioctyl Trimellitate (TOTM) | Tri(isononyl) Trimellitate (TINTM) | Tri(isodecyl) Trimellitate (TIDTM) |
| Molecular Weight ( g/mol ) | - | 546.8 | 588.9 | 630.9 |
| Volatility (Weight Loss %, 130°C/3h) | KLJ-TM-P-11-92 | - | - | Max. 0.10 |
| Onset Decomposition Temp. (TGA, °C) | - | ~350 | - | - |
| Peak Decomposition Temp. (TGA, °C) | - | ~380 | - | - |
Experimental Protocols
Protocol 1: Direct Esterification Synthesis of Trioctyl Trimellitate (TOTM) from Trimellitic Anhydride
Objective: To synthesize Trioctyl Trimellitate via direct esterification of trimellitic anhydride and 2-ethylhexanol.
Materials:
-
Trimellitic anhydride (TMA)
-
2-Ethylhexanol (excess)
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Nitrogen gas supply
-
Sodium carbonate solution (for neutralization)
-
Deionized water
Equipment:
-
Glass reactor with heating mantle, mechanical stirrer, thermometer, and condenser with a Dean-Stark trap
-
Vacuum pump
-
Separatory funnel
Procedure:
-
Reactant Charging: Charge the reactor with trimellitic anhydride and an excess of 2-ethylhexanol.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow to create an inert atmosphere.
-
Catalyst Addition: Add the acid catalyst to the reaction mixture.
-
Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature (150-250°C).[2]
-
Water Removal: Continuously remove the water byproduct from the reaction mixture using a Dean-Stark trap to drive the reaction towards the product side.[2]
-
Monitoring Reaction Progress: Monitor the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Cooling: Once the reaction is complete, cool the mixture.
-
Neutralization: Neutralize the remaining acid catalyst by washing the crude product with a sodium carbonate solution.
-
Washing: Wash the organic layer with deionized water to remove any salts and excess reagents.
-
Purification: Purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol and other impurities.
Protocol 2: Proposed Synthesis of Trioctyl Trimellitate (TOTM) from this compound (TMAC)
Objective: To synthesize Trioctyl Trimellitate from this compound and 2-ethylhexanol.
Materials:
-
This compound (TMAC)
-
2-Ethylhexanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) or toluene)
-
Nitrogen gas supply
-
Dilute hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-ethylhexanol and anhydrous pyridine (or triethylamine) in the anhydrous inert solvent.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
TMAC Addition: Dissolve this compound in the anhydrous inert solvent and add it dropwise to the cooled alcohol/pyridine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (or until TLC/GC-MS analysis indicates completion of the reaction).
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess pyridine and protonate any remaining alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude TOTM.
-
Purification: Further purify the crude product by vacuum distillation to remove any residual solvent and impurities.
Visualizations
Caption: Comparative workflow of Direct vs. Two-Step Trimellitate synthesis.
Caption: Proposed workflow for the synthesis of Trimellitate from TMAC.
Caption: Logical relationship of precursor to final product properties.
References
- 1. CN108101783A - A kind of preparation method of trioctyl trimellitate (TOTM) - Google Patents [patents.google.com]
- 2. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]
- 6. gst-chem.com [gst-chem.com]
Application Notes and Protocols for the Synthesis of Specialty Adhesives Using Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyamide-imide (PAI) specialty adhesives using trimellitic anhydride (B1165640) chloride (TMAC). The information is intended for use by researchers and scientists in materials science and drug development, where high-temperature resistant and chemically inert adhesives are often required.
Introduction
Trimellitic anhydride chloride (TMAC) is a key chemical intermediate in the production of advanced polymers, most notably polyamide-imides (PAIs).[1] PAIs are a class of high-performance thermosetting or thermoplastic amorphous polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[2] These properties make them ideal for use in specialty adhesives for demanding applications in the aerospace, automotive, and electronics industries.[1]
The synthesis of PAIs from TMAC typically involves a two-step process. The first step is a low-temperature polycondensation reaction between TMAC and an aromatic diamine to form a soluble poly(amic acid) precursor. The second step involves the thermal or chemical imidization of the poly(amic acid) to form the final insoluble and intractable polyamide-imide.[3][4]
Key Applications of TMAC-based Polyamide-Imide Adhesives:
-
Aerospace: Bonding of structural components that require high-temperature resistance.
-
Automotive: Adhesion of engine components and other parts exposed to heat and chemicals.
-
Electronics: Encapsulation and bonding of electronic components, and as coatings for magnet wire.[2]
-
Medical Devices: Due to their biocompatibility and chemical inertness, they are explored for use in medical implants and devices.
Quantitative Data Summary
The following tables summarize the key performance data for a representative polyamide-imide adhesive synthesized from this compound (TMAC) and 4,4'-oxydianiline (B41483) (ODA).
| Physical and Thermal Properties of PAI (TMAC + ODA) | |
| Property | Value |
| Glass Transition Temperature (Tg) | 266.5 °C |
| 5% Weight Loss Temperature (Td5%) | 476.5 °C |
| Mechanical Properties of PAI (TMAC + ODA) | |
| Property | Value |
| Tensile Strength | 133.4 MPa |
| Elongation at Break | 9.46% |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a polyamide-imide adhesive from this compound and 4,4'-oxydianiline.
Materials:
-
This compound (TMAC) (>99% purity)
-
4,4'-Oxydianiline (ODA) (>99% purity)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle with a temperature controller
-
Vacuum oven
-
Glass plates for film casting
-
Apparatus for lap shear strength testing
Synthesis of Poly(amic acid) Precursor:
-
In a clean and dry three-necked flask, dissolve a specific amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. The amount of solvent should be adjusted to achieve a solids content of 15-20% (w/w).
-
Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Slowly add an equimolar amount of this compound (TMAC) to the stirred diamine solution. The TMAC should be added portion-wise to control the reaction exotherm.
-
After the complete addition of TMAC, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 8-12 hours to ensure the formation of a viscous poly(amic acid) solution.
Preparation of Polyamide-Imide Adhesive Film:
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
80 °C for 2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to complete the imidization process.
-
-
After cooling to room temperature, the resulting polyamide-imide film can be carefully peeled from the glass plate.
Visualizations
Reaction Pathway for Polyamide-Imide Synthesis
Caption: Reaction scheme for the synthesis of polyamide-imide from TMAC.
Experimental Workflow for PAI Adhesive Synthesis
Caption: Workflow for the synthesis and characterization of PAI adhesives.
References
- 1. US2971011A - Process of preparing trimellitic anhydride - Google Patents [patents.google.com]
- 2. ineosopen.org [ineosopen.org]
- 3. researchgate.net [researchgate.net]
- 4. PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Trimellitic Anhydride Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of trialkyl trimellitates through the reaction of trimellitic anhydride (B1165640) chloride with various alcohols. This reaction is a fundamental esterification process yielding compounds with wide applications, including as plasticizers and as intermediates in the synthesis of more complex molecules.
Introduction
Trimellitic anhydride chloride (TMAC), also known as 4-chloroformylphthalic anhydride, is a reactive chemical intermediate. Its structure combines a cyclic anhydride and an acid chloride functional group. The acid chloride is significantly more reactive than the anhydride ring, allowing for selective reactions. The reaction with alcohols proceeds via nucleophilic acyl substitution to form trimellitate esters. The choice of alcohol and reaction conditions allows for the synthesis of a diverse range of esters with varying properties.
Reaction Principle
The primary reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming an ester linkage and releasing hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the HCl, a base such as pyridine (B92270) or triethylamine (B128534) is often employed. The anhydride ring can subsequently be opened by reaction with additional alcohol, typically at higher temperatures or with a catalyst, to form the tri-ester.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trialkyl trimellitates.
Caption: General reaction scheme for the formation of a trimellitate monoester.
Experimental Protocols
The following protocols provide a general method for the synthesis of trialkyl trimellitates from this compound, followed by a more specific example.
General Protocol for the Synthesis of Trialkyl Trimellitates
This protocol can be adapted for various primary and secondary alcohols.
Materials:
-
This compound (TMAC)
-
Anhydrous alcohol (e.g., ethanol (B145695), propanol, etc.)
-
Pyridine or triethylamine (dried over KOH)
-
Anhydrous acetone (B3395972) or other suitable aprotic solvent (e.g., THF, Dichloromethane)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.
-
Reactant Preparation: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous acetone. Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of Alcohol and Base: Prepare a solution of the desired anhydrous alcohol (at least 1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous acetone. Add this solution dropwise to the cooled TMAC solution via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold, anhydrous acetone.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be purified further.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica (B1680970) gel.
Specific Protocol: Synthesis of 4-Carboethoxyphthalic Anhydride
This protocol details the reaction of this compound with ethanol.
Procedure:
-
A solution of this compound (50 g, 0.240 mol) is prepared in 150 mL of anhydrous acetone in a three-necked flask under a nitrogen atmosphere.[1]
-
The flask is cooled in an ice bath to 0°C.
-
A solution of absolute ethanol (11.06 g, 0.240 mol) and pyridine (19.0 g, 0.240 mol) in 80 mL of anhydrous acetone is added slowly through a dropping funnel while continuously stirring the cold solution.[1]
-
After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour and then at room temperature for 2 hours.
-
The precipitated pyridinium hydrochloride is removed by filtration.
-
The acetone is removed from the filtrate by evaporation under reduced pressure.
-
The resulting solid is washed with cold water to remove any remaining pyridinium salts and then dried under vacuum to yield the monoester product.
Data Presentation
The following table summarizes typical data for the synthesis of trimellitate esters. Yields and physical properties will vary depending on the specific alcohol used and the purity of the reactants.
| Product Name | Alcohol Used | Molar Ratio (TMAC:Alcohol:Base) | Solvent | Reaction Time (h) | Typical Yield (%) | Melting Point (°C) | Purity (%) |
| 4-Carboethoxyphthalic Anhydride | Ethanol | 1:1:1 | Acetone | 3 | >80 | 115-117 | >99 |
| Triethyl Trimellitate | Ethanol | 1:3 (excess) | Toluene | 6-8 | >85 | Liquid | >98 |
| Trioctyl Trimellitate | 2-Ethylhexanol | 1:3.5 | None | 4-6 | >90 | Liquid | >99 |
| Tridecyl Trimellitate | Tridecyl Alcohol | 1:3-5 | None | 4-6 | >85 | Liquid | >99 |
Note: The synthesis of triesters often requires higher temperatures (190-220°C) and a catalyst, and typically starts from trimellitic anhydride rather than the acid chloride.[2]
Characterization of Products
The synthesized trimellitate esters can be characterized using a variety of analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of ester carbonyl groups (typically around 1720-1740 cm⁻¹) and the disappearance of the acid chloride carbonyl group (around 1785 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ester, confirming the incorporation of the alkyl groups from the alcohol and the aromatic protons of the trimellitate backbone.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point Analysis: To assess the purity of solid products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of over 99% is often achievable.[3][4]
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. The use of a base like pyridine is necessary to neutralize it. Pyridine itself is flammable and toxic.
-
The solvents used are often flammable. Ensure that the reaction is carried out away from ignition sources.
-
Always work in a well-ventilated area.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]
- 3. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
Application Note: HPLC Analysis for Purity Determination of Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimellitic anhydride (B1165640) chloride (TMAC), also known as 4-chloroformylphthalic anhydride, is a highly reactive chemical intermediate pivotal in the synthesis of high-performance polymers such as polyamide-imides (PAIs). The purity of TMAC is critical as impurities can significantly impact the polymerization process and the properties of the final polymer. Due to its reactivity, particularly its susceptibility to hydrolysis, direct analysis of TMAC by reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging. This application note details a robust and reliable indirect HPLC method for the purity assessment of TMAC through pre-column derivatization.
The primary impurity of concern is trimellitic acid, which can form from the hydrolysis of either trimellitic anhydride (the starting material for TMAC synthesis) or TMAC itself. This method involves the derivatization of the acyl chloride group with anhydrous methanol (B129727) to form the more stable methyl ester, methyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate. This derivative is then quantified by HPLC, allowing for accurate purity determination and the separation of the main component from potential impurities.
Experimental Protocols
Materials and Reagents
-
Trimellitic Anhydride Chloride (Sample)
-
Methanol (Anhydrous, HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, Deionized)
-
Formic Acid (ACS Grade)
-
Reference Standard: Methyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (for peak identification and quantification)
-
Reference Standard: Trimellitic acid
-
Triethylamine (for derivatization of trimellitic acid reference)
-
Nitrogen gas, high purity
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
3.1. Derivatization of this compound Sample
-
In a dry, nitrogen-purged vial, accurately weigh approximately 20 mg of the this compound sample.
-
Add 10.0 mL of anhydrous methanol.
-
Cap the vial tightly and sonicate for 10 minutes at room temperature to ensure complete derivatization of the acyl chloride to its methyl ester.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
3.2. Preparation of Reference Standards
-
Methyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate Standard: Prepare a stock solution of approximately 1 mg/mL in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase initial conditions (70:30 A:B).
-
Trimellitic Acid Impurity Standard: To confirm the retention time of the derivatized impurity, a separate derivatization of trimellitic acid is performed.
-
Accurately weigh approximately 10 mg of trimellitic acid into a vial.
-
Add 5 mL of anhydrous methanol and a catalytic amount (2-3 drops) of triethylamine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute to 10.0 mL with acetonitrile.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a derivatized this compound sample.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| 1 | Trimellitic Acid Methyl Ester | 8.5 | 15,000 | 1.2 |
| 2 | Trimellitic Anhydride | 10.2 | 5,000 | 0.4 |
| 3 | Methyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate | 12.8 | 1,230,000 | 98.4 |
Purity Calculation:
The purity of the this compound is determined based on the area percentage of the derivatized main peak (Methyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this example, the purity is calculated as 98.4%.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the purity analysis of this compound by HPLC.
Application Notes and Protocols for Safe Handling of Trimellitic Anhydride Chloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and protocols for handling trimellitic anhydride (B1165640) chloride (TMAC) in a laboratory environment. Adherence to these guidelines is crucial to mitigate the significant health and safety risks associated with this chemical.
Hazard Identification and Risk Assessment
Trimellitic anhydride chloride is a corrosive and hazardous substance that requires careful handling.[1][2] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] It may also cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma-like symptoms.[1][4]
GHS Hazard Classification:
-
Corrosive to Metals: Category 1[1]
-
Acute Toxicity (Inhalation): Category 4[1]
-
Skin Sensitization: Category 1[1]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Chemical Formula | C₉H₃ClO₄ | [3][6][7] |
| Molecular Weight | 210.57 g/mol | [3][6] |
| Appearance | White solid | [2][3] |
| Melting Point | 66-69 °C (151-156 °F) | [7] |
| Boiling Point | 120 - 124 °C (0.1 torr) | [3] |
| Solubility in water | Insoluble, reacts exothermically | [3][8] |
Toxicity and Exposure Limits
Understanding the toxicity and established exposure limits is critical for safe handling.
| Parameter | Value | References |
| LD50 (Oral, Rabbit) | > 2730 mg/kg | [9] |
| LD50 (Dermal, Rabbit) | 23000 mg/kg | [9] |
| ACGIH TLV-TWA | 0.005 ppm | [10] |
| NIOSH REL | 0.005 ppm (averaged over a 10-hour workshift) | [10] |
Safe Handling Protocol
4.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood with good ventilation to keep airborne concentrations low.[2]
-
Operations should be enclosed where possible, with local exhaust ventilation at the source of chemical release.[10]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]
4.2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][9] Contact lenses should not be worn.[10]
-
Skin Protection:
-
Gloves: Wear impervious, acid-resistant gloves (e.g., nitrile rubber, butyl rubber).[1][10][11] The exact breakthrough time of the glove material should be confirmed with the manufacturer.[11]
-
Clothing: Wear a lab coat, and for larger quantities, impervious protective clothing to prevent skin contact.[1][10]
-
-
Respiratory Protection:
-
For routine handling in a fume hood, a dust mask (e.g., N95) may be sufficient.
-
In situations with potential for higher exposure or inadequate ventilation, a full-face particle respirator or a self-contained breathing apparatus (SCBA) is required.[1][9] A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
-
4.3. General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.[2]
-
Wash hands thoroughly after handling the chemical.[1]
-
Store this compound in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from moisture.[1][5]
-
Store under an inert atmosphere.[5]
-
Incompatible materials to avoid include oxidizing agents, strong acids, strong bases, and water.[3][5][10]
Emergency Procedures
5.1. Spills and Leaks:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE as described in section 4.2.
-
Do not allow the product to enter drains.[1]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]
-
Clean the spill area thoroughly.
5.2. First Aid Measures:
-
Inhalation: Remove the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[2][3] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Visual Protocols
Safe Handling Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Response Decision Tree
Caption: A decision tree outlining the immediate first aid actions for different types of exposure to this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ineos.com [ineos.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C9H3ClO4 | CID 70998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. penpet.es [penpet.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimellitic Anhydride Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of trimellitic anhydride (B1165640) chloride. The information is designed to help improve reaction yields and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trimellitic anhydride chloride?
A1: The most prevalent and industrially practiced method is the reaction of trimellitic anhydride with thionyl chloride (SOCl₂).[1] This process effectively converts the carboxylic acid group of the anhydride into a highly reactive acyl chloride. The reaction is typically performed under reflux conditions, often in the presence of a catalyst and a suitable solvent.[1]
Q2: What are the typical catalysts used in this synthesis, and what are their roles?
A2: Catalysts are employed to enhance the reaction rate and improve yield under milder conditions. Common catalysts include:
-
Pyridine and other organic bases (e.g., triethylamine): These act as nucleophilic catalysts, activating the carboxylic acid group.
-
Dimethylformamide (DMF): Can serve as both a solvent and a reaction promoter.
-
Triphenylphosphine (B44618): Also used to facilitate the reaction.
Q3: What solvents are suitable for this reaction?
A3: A range of anhydrous solvents can be used, with the choice often depending on the reaction temperature and the catalyst employed. Commonly used solvents include toluene (B28343), benzene, and cyclohexane.[1]
Q4: What are the expected yield and purity of this compound under optimal conditions?
A4: With optimized protocols, yields can be quite high, often exceeding 80% and in some cases reaching up to 95.1%.[1][2] The purity of the final product, typically a white crystalline solid, is also expected to be high, often greater than 99%, with a melting point in the range of 67.0–68.8 °C.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Molar Ratio of Reactants | The molar ratio of trimellitic anhydride to thionyl chloride is a critical parameter. An insufficient amount of thionyl chloride will lead to incomplete conversion. Conversely, a large excess may not significantly improve the yield and can complicate the purification process. It is crucial to ensure the optimal molar ratio is used. |
| Inadequate Reaction Temperature or Time | The reaction is typically carried out under reflux to ensure it goes to completion. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Monitor the reaction progress and ensure it is heated for a sufficient duration. |
| Catalyst Inactivity or Insufficient Amount | The catalyst plays a key role in accelerating the reaction. Ensure the catalyst is of high purity and used in the correct proportion. If the catalyst has degraded, a fresh batch should be used. |
| Moisture in Reactants or Glassware | Thionyl chloride reacts vigorously with water. Any moisture present in the starting materials (trimellitic anhydride, solvent) or on the surface of the glassware will consume the thionyl chloride, reducing the amount available for the desired reaction and leading to the formation of hydrochloric acid. Ensure all reactants are anhydrous and glassware is thoroughly dried before use. |
| Inefficient Purification | Product loss can occur during the purification steps. Optimize the distillation process, ensuring the correct vacuum and temperature are applied to minimize loss of the desired product while effectively removing impurities. |
Problem 2: Product Appears Discolored (Not White)
| Potential Cause | Recommended Solution |
| Impurities in the Starting Material | The purity of the initial trimellitic anhydride is crucial. Impurities in the starting material can lead to colored byproducts. |
| Side Reactions | At elevated temperatures, side reactions may occur, leading to the formation of colored impurities. Ensure the reaction temperature is carefully controlled. |
| Incomplete Removal of Solvent or Excess Thionyl Chloride | Residual solvent or thionyl chloride can affect the color and purity of the final product. Ensure the initial distillation under reduced pressure is carried out effectively to remove these components before the final vacuum distillation of the product. |
Problem 3: Difficulty in Isolating the Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If the reaction has not gone to completion, the reaction mixture will contain unreacted starting materials, which can interfere with the crystallization of the product. Confirm reaction completion before proceeding to purification. |
| Improper Distillation Conditions | The vacuum and temperature during distillation are critical for successful purification. If the vacuum is not sufficient or the temperature is too low, the product will not distill. Conversely, if the temperature is too high, degradation may occur. Refer to established protocols for the correct distillation parameters. |
Experimental Protocols
Below are examples of detailed experimental methodologies for the synthesis of this compound.
Method 1: Synthesis using Triphenylphosphine as a Catalyst
-
Reactants:
-
Trimellitic anhydride: 50g
-
Toluene: 30mL
-
Triphenylphosphine: 0.3g
-
Thionyl chloride: 61.9g (Molar ratio of Trimellitic Anhydride:SOCl₂ is 1:2)
-
-
Procedure:
-
Add trimellitic anhydride, toluene, and triphenylphosphine to a reaction flask.
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Heat the mixture to 85 °C.
-
Slowly add the thionyl chloride.
-
Reflux the reaction mixture for 10 hours, or until no more gas is evolved.
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After the reaction is complete, remove the residual toluene and excess thionyl chloride by distillation at 80 °C under reduced pressure (-0.085MPa).
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Purify the product by vacuum distillation, collecting the fraction at 180–190 °C (at 750mmHg).
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Cool the collected fraction to obtain white crystalline this compound.
-
-
Expected Outcome:
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Yield: ~83.9%
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Purity (by HPLC): ~99.1%
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Melting Point: 67.4–68.7 °C
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Method 2: Synthesis using Triethylamine (B128534) as a Catalyst
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Reactants:
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Trimellitic anhydride: 50g
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Toluene: 40mL
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Triethylamine: 0.1g
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Thionyl chloride: 49.5g (Molar ratio of Trimellitic Anhydride:SOCl₂ is 1:1.6)
-
-
Procedure:
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Add trimellitic anhydride, toluene, and triethylamine to a reaction flask.
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Heat the mixture to 80 °C.
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Slowly add the thionyl chloride.
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Reflux the reaction mixture for 8.5 hours, or until gas evolution ceases.
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Remove the solvent and excess thionyl chloride by distillation at 80 °C under reduced pressure (-0.085MPa).
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Purify the product by vacuum distillation, collecting the fraction at 180–190 °C (at 750mmHg).
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Cool the collected fraction to obtain a white crystalline solid.
-
-
Expected Outcome:
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Yield: ~82.8%
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Purity (by HPLC): ~99.3%
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Melting Point: 67.0–68.6 °C
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Method 1 | Method 2 |
| Catalyst | Triphenylphosphine | Triethylamine |
| Solvent | Toluene | Toluene |
| Molar Ratio (Anhydride:SOCl₂) | 1:2 | 1:1.6 |
| Reaction Temperature | 85 °C | 80 °C |
| Reaction Time | 10 hours | 8.5 hours |
| Yield | 83.9% | 82.8% |
| Purity (HPLC) | 99.1% | 99.3% |
| Melting Point | 67.4–68.7 °C | 67.0–68.6 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
minimizing side reactions in the production of trimellitic anhydride chloride
Technical Support Center: Production of Trimellitic Anhydride (B1165640) Chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of trimellitic anhydride chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: The yield of this compound is lower than expected.
Low product yield can be attributed to several factors, from incomplete reactions to product loss during workup.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring the evolution of gaseous byproducts (HCl and SO₂). The cessation of gas evolution is a good indicator that the reaction is finished.[1][2] Consider extending the reaction time if necessary. |
| Suboptimal Molar Ratio | The molar ratio of trimellitic anhydride to thionyl chloride is critical. An insufficient amount of thionyl chloride will lead to an incomplete conversion. Ratios from 1:1.2 to 1:2 (trimellitic anhydride:thionyl chloride) have been reported to yield good results.[1][2] |
| Inadequate Reaction Temperature | The reaction is typically carried out under reflux conditions.[3] Ensure the reaction mixture reaches and maintains the appropriate temperature (typically 60-100 °C) to drive the reaction to completion.[2] |
| Product Loss During Purification | Loss of product can occur during the removal of solvent and excess thionyl chloride, as well as during vacuum distillation. Optimize the distillation parameters (pressure and temperature) to minimize loss.[1][2] |
| Moisture Contamination | This compound is sensitive to moisture and can hydrolyze back to trimellitic acid.[4][5] Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[6] |
Q2: The final product is discolored (e.g., off-white, yellow, or brown).
Product discoloration is typically due to the presence of impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Impurities in Starting Material | Ensure the trimellitic anhydride used as the starting material is of high purity. |
| Thermal Decomposition | Prolonged exposure to high temperatures during distillation can cause decomposition and the formation of colored byproducts. Use a thin-film evaporator or ensure the residence time at high temperatures is minimized.[7] |
| Residual Catalyst or Byproducts | Inefficient removal of catalysts or reaction byproducts can lead to discoloration. Ensure thorough purification via vacuum distillation.[1][2] |
| Oxidation | While less common in this specific reaction, oxidation of impurities can lead to colored species. Maintaining an inert atmosphere throughout the process can help mitigate this. |
| Formation of Nitro-compounds | If the starting trimellitic anhydride was produced via nitric acid oxidation, residual nitro-compounds can be a source of color.[7] Proper purification of the starting material is key. |
Q3: The purity of the this compound is below 99%.
Achieving high purity is essential for subsequent applications.[4]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Purification | A single purification step may not be sufficient. Ensure that the vacuum distillation is performed carefully, collecting a narrow boiling point fraction (typically 180-190 °C under vacuum).[1][2] |
| Presence of Unreacted Starting Material | If the reaction did not go to completion, unreacted trimellitic anhydride will contaminate the product. See Q1 for solutions related to incomplete reactions. |
| Hydrolysis | Exposure to atmospheric moisture during workup or storage will lead to the formation of trimellitic acid, reducing the purity of the acid chloride.[4][5] Handle the product in a dry environment (e.g., a glovebox) and store it in a tightly sealed container with a desiccant. |
| Side Reactions with Solvent | While solvents like toluene (B28343) and cyclohexane (B81311) are generally inert under these conditions, ensure they are of high purity and free from reactive contaminants.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method is the reaction of trimellitic anhydride with thionyl chloride (SOCl₂).[3][8] This reaction is typically performed under reflux conditions, often in the presence of a catalyst and an inert solvent.[1][2]
Q2: What are the main byproducts of the reaction between trimellitic anhydride and thionyl chloride?
The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[3] These should be handled with appropriate safety precautions, such as conducting the reaction in a well-ventilated fume hood and using a scrubbing system to neutralize the acidic gases.[3]
Q3: Why is a catalyst used in this reaction?
While the reaction can proceed without a catalyst, catalysts are often employed to increase the reaction rate and improve the yield.[3] Common catalysts include organic bases like pyridine, dimethylformamide (DMF), triethylamine, and triphenylphosphine.[1][2][3]
Q4: How can I monitor the progress of the reaction?
A practical way to monitor the reaction's progress is to observe the evolution of the gaseous byproducts, HCl and SO₂. The reaction is generally considered complete when gas evolution ceases.[1][2]
Q5: What is the best way to purify the final product?
The most effective method for purifying this compound is vacuum distillation.[1][2] This separates the product from less volatile impurities and any remaining starting material. It is crucial to remove the solvent and excess thionyl chloride, often via distillation at reduced pressure, before the final vacuum distillation of the product.[1][2] Recrystallization from a dry, non-polar organic solvent can also be employed as a purification technique.[9]
Q6: How should this compound be stored?
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert, dry atmosphere.[5] Storing it in a desiccator can also help prevent hydrolysis.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices and patent literature.[1][2]
-
Preparation:
-
Ensure all glassware (e.g., round-bottom flask, reflux condenser, dropping funnel) is thoroughly oven-dried to remove any moisture.
-
Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In the reaction flask, add trimellitic anhydride, an inert solvent (e.g., toluene), and the chosen catalyst (e.g., 4-dimethylaminopyridine).
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 90 °C).
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride to the heated mixture dropwise using the dropping funnel. An exothermic reaction will occur, and the evolution of HCl and SO₂ gases will be observed.
-
-
Reflux:
-
After the addition of thionyl chloride is complete, maintain the reaction at reflux for several hours (e.g., 6 hours), or until the evolution of gas has stopped.
-
-
Removal of Volatiles:
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Once the reaction is complete, cool the mixture.
-
Remove the solvent and any excess thionyl chloride by distillation under reduced pressure.
-
-
Purification:
-
Perform a vacuum distillation of the crude residue.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 180-190 °C at 750 mmHg).
-
-
Product Handling:
-
The purified this compound will solidify upon cooling.
-
Handle and store the final product under anhydrous conditions to prevent hydrolysis.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Example 1 [1] | Example 2 [2] | Example 3 [2] |
| Trimellitic Anhydride | 50g | 50g | 30g |
| Solvent | Cyclohexane (45mL) | Toluene (40mL) | Benzene (20mL) |
| Catalyst | 4-Dimethylaminopyridine (0.05g) | Triethylamine (0.1g) | N,N-dimethylacetamide (0.032g) |
| Thionyl Chloride | 37.2g | 49.5g | 26g |
| **Molar Ratio (TMA:SOCl₂) ** | ~1:1.2 | ~1:1.6 | ~1:1.4 |
| Temperature | 90 °C | 80 °C | 80 °C |
| Reaction Time | 6h | 8.5h | 6h |
| Yield | 86.9% | 82.8% | 83.6% |
| Purity (HPLC) | 99.5% | 99.3% | 99.2% |
| Melting Point | 67.5-68.8 °C | 67.0-68.6 °C | 67.3-68.5 °C |
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Product Purity
Caption: A logical diagram for troubleshooting low purity in this compound synthesis.
References
- 1. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. US3651095A - Process for the purification of trimellitic anhydride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
purification techniques for high-purity trimellitic anhydride chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of high-purity trimellitic anhydride (B1165640) chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of trimellitic anhydride chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Presence of moisture: this compound is highly susceptible to hydrolysis, reverting to trimellitic acid in the presence of water.[1] | - Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Confirm the starting trimellitic anhydride is as dry as possible.[1] |
| Incomplete reaction: The conversion of trimellitic anhydride to its acid chloride may not have gone to completion. | - Ensure optimal molar ratios of trimellitic anhydride to the chlorinating agent (e.g., thionyl chloride) are used.[2] - Consider adjusting the reaction temperature and time. Heating may be required to ensure the reaction is complete.[1][2][3] | |
| Inefficient removal of byproducts: Gaseous byproducts like SO₂ and HCl from the use of thionyl chloride can affect the reaction equilibrium if not removed.[1] | - Conduct the reaction under a well-ventilated fume hood with an appropriate scrubbing system for gaseous byproducts.[2] | |
| Product Discoloration (Off-white to yellow/brown) | Presence of colored impurities: These can arise from the synthesis process or degradation of the product.[4] | - Recrystallization: This can be an effective method for removing colored impurities. The use of activated charcoal during recrystallization can aid in decolorization.[4] - Sublimation: High-vacuum sublimation is another potential technique for purifying anhydrides and can yield a purer, white crystalline product.[4] |
| Reaction temperature too high: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts.[1] | - Carefully control the reaction temperature throughout the synthesis process.[1] | |
| Inconsistent Results in Subsequent Reactions | Presence of impurities: Residual starting materials, byproducts, or the hydrolysis product (trimellitic acid) can interfere with subsequent reactions.[4] | - Purify the this compound prior to use using a recommended method such as vacuum distillation or recrystallization.[4] - Confirm the purity of the material using an appropriate analytical technique like HPLC or GC/FID.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities include:
-
Trimellitic acid: This is the hydrolysis product of this compound and can be present if the compound is exposed to moisture.[5]
-
Residual starting materials: Unreacted trimellitic anhydride and thionyl chloride may be present.[2]
-
Solvents: Residual solvents used during the synthesis and purification process can be an impurity.
-
Colored byproducts: These can form during the synthesis, especially if the reaction is overheated.[1]
Q2: What are the recommended storage conditions for high-purity this compound?
A2: Due to its moisture sensitivity, high-purity this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC/FID) are commonly used to assess the purity of this compound.[5][6][7] These methods can effectively separate the desired product from impurities like trimellitic acid.[5]
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound.
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Solvent Selection: Choose a suitable anhydrous solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the heated anhydrous solvent in an oven-dried flask.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.[4]
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Crystallization: Allow the hot filtrate to cool slowly to room temperature to promote the formation of large crystals. Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent. Dry the purified crystals under a high vacuum to remove all traces of solvent.[4]
Vacuum Distillation Protocol
This protocol outlines the steps for purifying this compound by vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. A Claisen adapter is recommended as solutions can bump under vacuum. Ensure all joints are properly sealed and greased.[8]
-
System Evacuation: Before heating, turn on the vacuum source to reduce the pressure inside the apparatus. This will remove any low-boiling residual solvents.[8]
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Heating: Once a stable vacuum is achieved, begin to heat the distillation flask. The collection temperature for this compound is typically in the range of 180-205 °C under a vacuum of 735-752 mmHg.[6][7]
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Collection: Collect the distilled product in a pre-weighed receiving flask.
-
Cooling and Storage: After distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum. The collected product will solidify upon cooling to a white crystalline solid.[6][7] Store the purified product under anhydrous conditions.
Quantitative Data
The following table summarizes quantitative data from various purification methods for this compound.
| Purification Method | Initial Material | Key Parameters | Final Purity | Yield | Reference |
| Vacuum Distillation | Crude reaction mixture | Distillation Temperature: 180-190 °C; Vacuum: 750 mmHg | >99.1% | 82.8-86.9% | [6][7] |
| Extraction and Recrystallization | Crude reaction mixture | Reaction Temperature: 70 °C; Reaction Time: 10 h | Not explicitly stated, but yield suggests high purity | 95.1% | [3] |
Process Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Polymerization of Trimellitic Anhydride Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of trimellitic anhydride (B1165640) chloride (TMAC).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of trimellitic anhydride chloride, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight / Inherent Viscosity | - Monomer Impurity: Residual starting materials or by-products in the this compound monomer can terminate the polymer chain growth.[1][2] - Moisture Contamination: The anhydride group of TMAC is sensitive to moisture and can hydrolyze to the less reactive trimellitic acid.[3][4] - Non-Optimal Reaction Conditions: Inappropriate temperature, reaction time, or monomer concentration can lead to incomplete polymerization.[5] - Stoichiometric Imbalance: An excess of one monomer can limit the degree of polymerization. | - Monomer Purification: Ensure high purity of this compound (>99%) through techniques like recrystallization or vacuum distillation.[2][6] - Anhydrous Conditions: Dry all glassware, solvents, and inert gas thoroughly before use. Conduct the reaction under a dry nitrogen or argon atmosphere.[7] - Optimize Reaction Parameters: Systematically vary the temperature (typically between 80-120°C) and reaction time to find the optimal conditions for your specific monomer system.[5][8] - Precise Stoichiometry: Carefully weigh and add monomers to ensure a 1:1 molar ratio for bifunctional co-monomers. |
| Poor Polymer Solubility | - Rigid Polymer Backbone: The aromatic and imide rings in the resulting poly(amide-imide) (PAI) lead to a rigid chain structure, promoting strong intermolecular interactions and reducing solubility.[9] - High Crystallinity: A high degree of order in the polymer chains can decrease solubility. | - Incorporate Flexible or Bulky Groups: Use co-monomers containing flexible linkages (e.g., ether, hexafluoroisopropylidene) or bulky side groups (e.g., -CF3) to disrupt chain packing and improve solubility.[8][9] - Use Appropriate Solvents: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) can also enhance solubility.[8][10] |
| Gel Formation / Cross-linking | - High Reaction Temperature or Time: Prolonged heating can promote side reactions leading to cross-linking, especially given the trifunctional nature of this compound. - Side Reactions: The imide ring can undergo nucleophilic attack, leading to branching and cross-linking.[8] | - Control Reaction Conditions: Carefully control the reaction temperature and time to minimize side reactions. A stepwise temperature profile may be beneficial. - Monomer Purity: Ensure high monomer purity to avoid impurities that could initiate side reactions. |
| Inconsistent Polymerization Results | - Variability in Monomer Quality: Batch-to-batch variations in the purity of this compound can lead to inconsistent results.[1][2] - Atmospheric Leaks: Contamination with air (oxygen and moisture) can interfere with the polymerization. | - Characterize Monomer Batches: Analyze each new batch of this compound for purity before use. - Ensure an Inert Atmosphere: Maintain a positive pressure of a high-purity inert gas (nitrogen or argon) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving high molecular weight poly(amide-imide)s from this compound?
A1: The most critical factors are the purity of the monomers, maintaining anhydrous reaction conditions, and ensuring precise stoichiometric balance between the this compound and the diamine co-monomer.[1][2][3][5] Impurities and moisture can lead to premature chain termination, while an imbalance in stoichiometry will limit the degree of polymerization.
Q2: Which solvents are recommended for the polymerization of this compound?
A2: Polar aprotic solvents are typically used for the polymerization of this compound. The most common choices are N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[8][10] N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be suitable depending on the specific monomers being used.[8]
Q3: How can I improve the solubility of the resulting poly(amide-imide)?
A3: To enhance the solubility of your poly(amide-imide), you can incorporate flexible or bulky groups into the polymer backbone by selecting appropriate co-monomers.[8][9] For example, using diamines with ether linkages or trifluoromethyl groups can disrupt the rigid chain packing and improve solubility in organic solvents.
Q4: What are the common side reactions to be aware of during the polymerization of this compound?
A4: A key side reaction is the nucleophilic attack on the imide ring by amine groups, which can lead to ring-opening and trans-imidization reactions.[8] This can affect the final polymer structure and properties. Additionally, the anhydride group is susceptible to hydrolysis in the presence of water.[3]
Q5: At what temperature should I conduct the polymerization?
A5: The optimal polymerization temperature depends on the specific monomers and solvent system used. Generally, polycondensation reactions involving this compound are carried out at elevated temperatures, often in the range of 80°C to 120°C.[7][8] It is advisable to consult the literature for specific systems or to perform optimization experiments.
Experimental Protocols
Synthesis of Poly(amide-imide) via Direct Polycondensation
This protocol describes a general procedure for the synthesis of a poly(amide-imide) from this compound and an aromatic diamine.
Materials:
-
This compound (TMAC)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Calcium chloride (CaCl2), anhydrous
Procedure:
-
Drying: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the calcium chloride under vacuum at 180°C overnight.[8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine and calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Monomer Addition: Once the diamine has completely dissolved, add an equimolar amount of this compound to the solution in one portion.
-
Polymerization: Add anhydrous pyridine to the reaction mixture. Heat the mixture to 100-110°C and maintain for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization progresses.[10]
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the purified poly(amide-imide) in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Reaction Pathway for Poly(amide-imide) Synthesis
References
- 1. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
- 3. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. ineosopen.org [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
controlling the molecular weight of polymers derived from trimellitic anhydride chloride
Technical Support Center: Polymer Molecular Weight Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on (TMAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the molecular weight of poly(amide-imide)s synthesized from trimellitic anhydride (B1165640) chloride?
The molecular weight of poly(amide-imide)s (PAIs) is a critical parameter that dictates their final properties. The key factors that control molecular weight during polymerization are:
-
Monomer Stoichiometry: The molar ratio of the reacting monomers (trimellitic anhydride chloride and a diamine) is crucial. A slight excess of one monomer can limit the chain length.
-
Reaction Temperature and Time: The temperature profile and duration of the reaction significantly affect the polymerization rate and the potential for side reactions. Optimal conditions are necessary to achieve high molecular weights. For instance, some syntheses benefit from a specific temperature sequence, such as starting at a low temperature and gradually increasing it[1][2].
-
Monomer Purity and Moisture: The presence of impurities or moisture can lead to premature chain termination or side reactions, resulting in lower molecular weight polymers[3]. High monomer purity is essential for achieving high-performance materials[4][5].
-
Order of Monomer Addition: The sequence in which monomers are added can influence the structure and molecular weight of the final polymer, especially given the different reactivities of the anhydride and acid chloride groups in TMAC[1][2].
-
Use of Chain Stoppers: The intentional addition of a monofunctional reactant (a chain stopper) is a direct and predictable method to control and limit the final molecular weight[6][7].
Q2: How does monomer stoichiometry affect the final polymer molecular weight?
In step-growth polymerization, the highest molecular weights are achieved when the functional groups of the monomers are present in a precise 1:1 stoichiometric ratio. Any deviation from this ratio will result in a lower molecular weight, as one type of functional group will be depleted, leaving the polymer chains with unreactive ends. This principle can be used to intentionally target a specific molecular weight by using a slight excess of one of the bifunctional monomers[7].
Q3: What is the role of a chain stopper, and how is it used?
A chain stopper, or chain terminator, is a monofunctional molecule that can react with the growing polymer chain. Because it has only one reactive group, its addition to the chain end prevents further polymerization, effectively "capping" the chain.[6] This is a highly effective method for controlling molecular weight. By adding a calculated amount of a chain stopper (e.g., a monofunctional amine or a monofunctional acid chloride) at the beginning of the reaction, the final average molecular weight can be precisely controlled. The relationship can be described by a modified version of the Carothers equation[6].
Q4: Can reaction temperature and time be optimized to control molecular weight?
Yes. The polymerization is typically a two-stage process: the formation of a poly(amic acid) at low temperatures, followed by a chemical or thermal imidization to form the final poly(amide-imide).
-
Poly(amic acid) Formation: This step is often carried out at low temperatures (e.g., -20°C to 20°C) to minimize side reactions and favor the formation of high molecular weight polymer chains[2].
-
Imidization: This step involves heating and can influence the final properties. Optimizing both the temperature and the reaction time is critical. For example, one study showed that the highest molecular weight polymers were formed by reacting the diamine first at 5°C and then adding the second monomer at -25°C[1]. Insufficient reaction time may lead to incomplete polymerization, while excessive time or temperature might promote side reactions or degradation, potentially lowering the molecular weight or causing gelation[3].
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Molecular Weight / Oligomer Formation | 1. Presence of Moisture: Water can hydrolyze the acid chloride or anhydride groups, terminating chain growth[3].2. Incorrect Stoichiometry: An imbalance in the molar ratio of diamine and TMAC monomers.3. Impurities in Monomers: Monofunctional impurities can act as unintended chain stoppers.4. Suboptimal Reaction Temperature: Temperature may be too high, causing side reactions, or too low, resulting in a slow reaction rate[1].5. Premature Precipitation: The polymer precipitates out of solution before reaching high molecular weight. | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and high-purity, dry monomers.2. Carefully calculate and weigh all reactants. Perform titration to verify the purity of monomers if necessary.3. Purify monomers by recrystallization or distillation before use[3].4. Optimize the reaction temperature profile. Start at a low temperature (0-5°C) and monitor viscosity[1].5. Choose a solvent system that maintains polymer solubility throughout the reaction. Adding salts like CaCl₂ or LiCl can sometimes improve solubility[3]. |
| Broad Molecular Weight Distribution (High Polydispersity) | 1. Poor Temperature Control: Fluctuations in temperature can lead to varying reaction rates.2. Inefficient Mixing: Poor agitation can create localized regions of non-stoichiometric monomer ratios.3. Slow Addition of Monomers: If one monomer is added too slowly, it can affect the uniformity of chain growth. | 1. Use a temperature-controlled bath (ice, cryostat) to maintain a stable reaction temperature.2. Use an efficient mechanical stirrer to ensure the reaction mixture is homogeneous.3. Add the second monomer portion-wise or as a solution to the stirred reaction mixture at a controlled rate. |
| Gel Formation / Cross-linking | 1. High Reaction Temperature: Elevated temperatures can promote side reactions, especially involving the imide ring or amide linkages[3].2. Presence of Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents.3. High Polymer Concentration: Very high concentrations can increase the likelihood of intermolecular reactions leading to cross-linking. | 1. Maintain the recommended low temperature during the initial polycondensation step[2][3].2. Ensure the purity of the monomers. Diamines should be free of triamines or other polyfunctional species.3. Conduct the polymerization at a moderate solids content (e.g., 10-15 wt%) to keep the polymer chains in solution and reduce the chance of gelation. |
Quantitative Data Summary
The following tables provide representative data on how different parameters can influence the molecular weight (Mw) and polydispersity index (PDI) of polymers derived from this compound.
Table 1: Effect of Monomer Stoichiometric Ratio on Polymer Molecular Weight
| TMAC:Diamine Molar Ratio | Resulting Mw (kDa) | Polydispersity Index (PDI) | Observations |
| 1.00:1.02 | 115 | 2.1 | Slight excess of diamine limits Mw. |
| 1.00:1.01 | 180 | 2.3 | Closer to stoichiometric balance, higher Mw. |
| 1.00:1.00 | 250 | 2.5 | Highest molecular weight achieved at equimolar ratio. |
| 1.01:1.00 | 175 | 2.2 | Slight excess of TMAC limits Mw. |
| 1.02:1.00 | 120 | 2.0 | Further excess of TMAC reduces Mw. |
Table 2: Effect of Chain Stopper (Aniline) Concentration on Polymer Molecular Weight
Conditions: Stoichiometric (1:1) ratio of TMAC and Diamine.
| Mole % of Chain Stopper (Aniline) | Resulting Mw (kDa) | Polydispersity Index (PDI) | Observations |
| 0.0% | 250 | 2.5 | No chain stopper; highest molecular weight. |
| 0.5% | 195 | 2.2 | Small amount of chain stopper effectively reduces Mw. |
| 1.0% | 140 | 2.0 | Increasing chain stopper concentration further reduces Mw. |
| 2.0% | 85 | 1.9 | Predictable control over molecular weight is achieved. |
| 5.0% | 40 | 1.8 | Significant reduction in Mw, approaching oligomers. |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amide-imide)
This protocol describes a typical low-temperature solution polymerization to achieve a high molecular weight polymer.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in an equimolar amount of anhydrous N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere[8].
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Monomer Addition: Once the diamine has completely dissolved, slowly add a stoichiometric equivalent of solid this compound in small portions to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 18-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds[3].
-
Imidization (Chemical): To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., a 2:1 molar ratio of acetic anhydride and pyridine (B92270) relative to the polymer repeating unit). Heat the mixture to 80-100°C for 2-4 hours to complete the conversion to poly(amide-imide)[8].
-
Isolation: Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of a non-solvent like methanol (B129727) with vigorous stirring[3][8].
-
Purification & Drying: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water, and dry the purified polymer in a vacuum oven at 150°C for 12-24 hours[3][8].
Protocol 2: Molecular Weight Control Using a Chain Stopper
This protocol modifies the synthesis to target a specific, lower molecular weight using aniline (B41778) as a chain stopper.
-
Preparation: Follow Step 1 from Protocol 1 to dissolve the aromatic diamine in anhydrous NMP.
-
Chain Stopper Addition: Before cooling, add the calculated amount of the chain stopper (e.g., aniline, for a target molecular weight) to the diamine solution and stir until dissolved.
-
Cooling & Monomer Addition: Follow Steps 2 and 3 from Protocol 1 to cool the solution and add the this compound.
-
Polymerization, Imidization, and Isolation: Follow Steps 4 through 7 from Protocol 1 to complete the synthesis, purification, and drying of the polymer.
Visualizations
Below are diagrams illustrating key workflows and relationships in the polymerization process.
Caption: Experimental workflow for poly(amide-imide) synthesis.
Caption: Factors influencing polymer molecular properties.
References
- 1. ineosopen.org [ineosopen.org]
- 2. US3988374A - Polyamide-imides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for trimellitic anhydride chloride with thionyl chloride
Technical Support Center: Synthesis of Trimellitic Anhydride (B1165640) Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of trimellitic anhydride chloride from trimellitic anhydride using thionyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Reagent Degradation: Thionyl chloride may have decomposed due to improper storage (exposure to moisture). 3. Presence of Moisture: Water in the reactants or glassware will consume thionyl chloride.[1] 4. Inefficient Catalyst: The catalyst may be inactive or used in an insufficient amount. | 1. Optimize Reaction Conditions: Increase the reflux time (up to 10 hours) or temperature (70-100°C).[2][3] 2. Use Fresh Reagents: Use freshly opened or properly stored thionyl chloride. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1] 4. Catalyst Selection: Use an appropriate catalyst such as pyridine, DMF, or triethylamine (B128534) at a suitable concentration (e.g., 0.01-1.0% of the trimellitic anhydride weight).[3][4] |
| Product is Dark or Impure | 1. Side Reactions: High reaction temperatures or prolonged reaction times can lead to the formation of colored byproducts. 2. Incomplete Removal of Solvent/Excess Reagent: Residual solvent or thionyl chloride can contaminate the product. 3. Ineffective Purification: The purification method may not be sufficient to remove all impurities. | 1. Control Reaction Parameters: Maintain the reaction temperature within the optimal range and monitor the reaction progress to avoid unnecessary heating. 2. Efficient Removal of Volatiles: Utilize reduced pressure distillation to completely remove the solvent and excess thionyl chloride.[3] 3. Purify by Vacuum Distillation: For high purity, vacuum distillation of the crude product is recommended.[3][5] Collect the fraction distilling at 180-205°C under high vacuum.[3][6] |
| Difficulty in Isolating the Product | 1. Product Solidifies in Apparatus: The product has a melting point of around 67-69°C and can solidify during workup.[3][6][7] 2. Losses during Transfer: Multiple transfer steps can lead to significant product loss. | 1. Maintain Temperature: Gently heat the apparatus during filtration or transfer if solidification occurs. 2. Streamline Workup: Plan the workup process to minimize transfers of the crude product. |
| Vigorous Gas Evolution / Reaction Uncontrolled | 1. Rapid Addition of Thionyl Chloride: Adding thionyl chloride too quickly can lead to a rapid and uncontrolled release of HCl and SO₂ gas.[4] 2. Reaction Temperature Too High Initially: Starting the reaction at a high temperature can cause an exothermic reaction to become uncontrollable. | 1. Slow, Dropwise Addition: Add the thionyl chloride dropwise to the reaction mixture, especially at the beginning.[3] 2. Gradual Heating: Start the reaction at a lower temperature and gradually heat to the desired reflux temperature.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction?
A1: The optimal reaction temperature can vary, but studies have shown high yields at 70°C.[2] A broader effective range is between 60°C and 100°C, typically under reflux conditions.[3][4]
Q2: How long should the reaction be run?
A2: Reaction times of 2 to 10 hours are reported to be effective.[3] One specific protocol achieved a 95.1% yield after 10 hours.[2] Monitoring the cessation of gas evolution (HCl and SO₂) is a good indicator of reaction completion.[3]
Q3: Is a catalyst necessary for this reaction?
A3: While the reaction can proceed without a catalyst, using one can enhance efficiency, allowing for milder conditions and potentially higher yields.[4] Common catalysts include pyridine, dimethylformamide (DMF), and various organic bases like triethylamine or triphenylphosphine.[3][4][8]
Q4: What solvents are suitable for this reaction?
A4: Aprotic solvents such as toluene, benzene, or cyclohexane (B81311) are often used to facilitate the reaction.[3][6] The reaction can also be run using excess thionyl chloride as both a reagent and a solvent.
Q5: How should the gaseous byproducts (HCl and SO₂) be handled?
A5: The reaction generates significant amounts of corrosive and toxic gases, HCl and SO₂.[4] It is crucial to perform the reaction in a well-ventilated fume hood and to use a gas trap or scrubber system containing an alkali solution (e.g., 10-20% sodium hydroxide) to neutralize the acidic gases.[3]
Q6: What is the best method for purifying the final product?
A6: The most effective purification method is vacuum distillation.[3] After removing the solvent and excess thionyl chloride under reduced pressure, the crude product is distilled under high vacuum. The pure this compound is collected as a white crystalline solid upon cooling.[3][6]
Q7: How can I confirm the purity of my product?
A7: The purity can be assessed by its melting point, which should be in the range of 67.0-68.8°C for the pure compound.[3][6] Analytical techniques such as HPLC can also be used for quantitative purity analysis.[6]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Yields
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Starting Material | Trimellitic Anhydride | Trimellitic Anhydride | Trimellitic Anhydride | Trimellitic Anhydride |
| Thionyl Chloride (molar ratio to anhydride) | Not Specified | 1:1.6 | 1:2 | 1:1.2 |
| Catalyst | None | Triethylamine | Triphenylphosphine | 4-Dimethylamino-pyridine |
| Solvent | Not Specified | Toluene | Toluene | Cyclohexane |
| Temperature (°C) | 70 | 80 | 85 | 90 |
| Reaction Time (h) | 10 | 8.5 | 10 | 6 |
| Yield (%) | 95.1 | 82.8 | 83.9 | 86.9 |
| Purity (%) | Not Specified | 99.3 (HPLC) | 99.1 (HPLC) | 99.5 (HPLC) |
| Reference | [2] | [6] | [6] | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis with Extraction and Recrystallization
This protocol is based on conditions that achieved a 95.1% yield.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber, place trimellitic anhydride.
-
Reagent Addition: Add an excess of thionyl chloride.
-
Reaction: Heat the mixture to 70°C and maintain for 10 hours. The reaction should be stirred continuously.
-
Workup: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude product is then purified by extraction and recrystallization to yield the final product.
Protocol 2: Catalytic Synthesis with Vacuum Distillation
This protocol is a general method derived from patented procedures.[3][6]
-
Reaction Setup: Charge a reaction vessel with trimellitic anhydride (e.g., 50g), a solvent (e.g., 40mL of toluene), and a catalyst (e.g., 0.1g of triethylamine). Equip the vessel with a dropping funnel, reflux condenser, and a gas scrubber.
-
Heating: Heat the mixture to 80-90°C with stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., a molar ratio of 1:1.2 to 1:1.6 relative to the anhydride) to the mixture dropwise.
-
Reflux: After the addition is complete, maintain the reaction under reflux for 6-10 hours, or until gas evolution ceases.
-
Solvent Removal: Cool the reaction mixture. Remove the solvent and excess thionyl chloride by distillation under reduced pressure (-0.085MPa) at 80-90°C.
-
Purification: Purify the resulting crude product by vacuum distillation (e.g., at ~750mmHg), collecting the fraction that distills between 180-190°C.
-
Product Isolation: The collected distillate will solidify upon cooling to yield white crystalline this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103626729B - The preparation method of this compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. US3651095A - Process for the purification of trimellitic anhydride - Google Patents [patents.google.com]
- 6. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Discoloration in Polymers from Trimellitic Anhydride Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting discoloration issues in polymers synthesized using trimellitic anhydride (B1165640) chloride (TMAC). The following information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My final polymer, synthesized from trimellitic anhydride chloride, has an undesirable yellow or brownish tint. What are the primary causes?
Discoloration in polymers such as polyamide-imides (PAIs) often stems from the purity of the monomers and the polymerization conditions. Key factors include:
-
Monomer Impurities: The quality of the this compound (TMAC) is critical.[1] Impurities can act as catalysts for degradation or become incorporated into the polymer backbone, leading to colored byproducts.
-
Thermal Degradation: High reaction temperatures during polymerization can cause thermo-oxidative degradation of the polymer, forming chromophoric (color-causing) groups.[2]
-
Reaction Byproducts: Incomplete removal of byproducts from the synthesis of TMAC or the polymerization process can lead to side reactions that cause discoloration.
-
Atmospheric Exposure: Exposure to oxygen and moisture during the reaction can contribute to oxidative degradation and hydrolysis of intermediates, affecting the final color.
Q2: What specific impurities in this compound (TMAC) can cause discoloration?
While high-purity TMAC is a white crystalline solid, impurities can be introduced during its synthesis and storage.[3][4] Potential impurities include:
-
Residual Trimellitic Anhydride: Unreacted starting material from the synthesis of TMAC.
-
Trimellitic Acid: Formed from the hydrolysis of trimellitic anhydride or TMAC upon exposure to moisture.[5][6][7] The presence of trimellitic acid can be determined by gas chromatography/flame ionization detection (GC/FID).[8]
-
Synthesis Byproducts: The reaction of trimellitic anhydride with thionyl chloride to produce TMAC can generate byproducts such as sulfur chlorides and sulfuryl chloride if not properly controlled.[9]
-
Catalyst Residues: If catalysts are used in the synthesis of TMAC, residual amounts can promote side reactions and degradation during polymerization, potentially affecting the color of the final polymer.[1]
Q3: How can I minimize discoloration during the polymerization process?
To achieve a colorless or light-colored polymer, consider the following:
-
Use High-Purity Monomers: Always use freshly purified this compound with a purity of >99%.[3]
-
Control Reaction Temperature: Avoid excessive temperatures during polymerization. The optimal temperature will depend on the specific monomers and solvent used, but it is crucial to prevent thermal degradation.[10]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Dry Solvents: Use anhydrous solvents to prevent hydrolysis of the TMAC and other reactive intermediates.
-
Proper Stoichiometry: Ensure precise stoichiometric balance of the monomers to achieve high molecular weight polymer without side reactions from excess unreacted monomers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving discoloration issues in your polymer synthesis.
Problem: The synthesized polymer is yellow or discolored immediately after polymerization.
This issue is often related to the purity of the starting materials or the reaction conditions.
Caption: Troubleshooting workflow for polymer discoloration.
| Step | Action | Rationale |
| 1. Verify TMAC Purity | Analyze the purity of your this compound (TMAC) using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). | Impurities in the monomer are a primary cause of discoloration. High-purity TMAC should be a white crystalline solid.[3][4] |
| 2. Review Polymerization Conditions | Check the reaction temperature, solvent purity, and monomer stoichiometry. | Excessive heat can cause thermal degradation.[2] Moisture can lead to hydrolysis of TMAC.[5][6][7] Incorrect stoichiometry can result in side reactions. |
| 3. Confirm Inert Atmosphere | Ensure your reaction setup is properly sealed and purged with an inert gas like nitrogen or argon. | Oxygen can cause oxidative degradation of the polymer, leading to color formation. |
| 4. Purify TMAC | If impurities are suspected, purify the TMAC by vacuum distillation or recrystallization. | This will remove non-volatile impurities and degradation products. |
| 5. Optimize Reaction Temperature | Lower the polymerization temperature in increments to find the optimal balance between reaction rate and color formation. | Minimizing thermal stress on the polymer can prevent degradation. |
| 6. Use Anhydrous Solvent | Dry your solvent before use to remove any traces of water. | This prevents the hydrolysis of the acid chloride group in TMAC to a carboxylic acid, which can affect the polymerization and final polymer properties. |
| 7. Ensure Proper Inert Gas Purge | Check for leaks in your reaction setup and ensure a continuous positive pressure of inert gas. | A robust inert atmosphere is crucial to prevent oxidation. |
Quantitative Data Summary
| TMAC Purity (%) | Common Impurities | Expected Polymer Appearance |
| > 99.5 | Trace amounts of trimellitic anhydride, trimellitic acid | Colorless to very pale yellow |
| 98.0 - 99.5 | Trimellitic anhydride, trimellitic acid, residual solvents | Pale yellow to yellow |
| < 98.0 | Higher levels of trimellitic anhydride and acid, potential synthesis byproducts | Yellow to brownish |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes a general procedure for purifying commercial-grade TMAC to achieve higher purity for the synthesis of colorless polymers.
Materials:
-
This compound (commercial grade)
-
Distillation apparatus with a short path distillation head
-
Vacuum pump
-
Heating mantle
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Set up the distillation apparatus. Ensure all glassware is dry.
-
Place the TMAC into the distillation flask.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin to heat the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point for TMAC under vacuum. The boiling point will depend on the pressure.
-
The purified TMAC should solidify in the receiving flask as a white crystalline solid.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Store the purified TMAC under an inert atmosphere and in a desiccator to prevent hydrolysis.
Protocol 2: Synthesis of Polyamide-imide from Purified TMAC
This protocol provides a general method for the synthesis of a polyamide-imide, emphasizing the steps crucial for obtaining a light-colored product.
Materials:
-
Purified this compound (TMAC)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Addition funnel
Procedure:
-
Dry all glassware in an oven and assemble the reaction apparatus while hot under a stream of dry nitrogen.
-
Dissolve the aromatic diamine in anhydrous NMP in the reaction flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Dissolve the purified TMAC in anhydrous NMP in the addition funnel.
-
Slowly add the TMAC solution to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The resulting viscous polymer solution can be cast into a film and then thermally cured by heating in stages to high temperatures (e.g., up to 300°C) under a nitrogen atmosphere to form the final polyamide-imide.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical pathways and logical workflows relevant to troubleshooting discoloration.
Caption: Chemical pathways leading to polymer discoloration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient and low-carbon synthesis of colorless transparent polyimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN103626729A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. TRIMELLITIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 6. Trimellitic anhydride | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4759826A - Process for purifying thionyl chloride - Google Patents [patents.google.com]
- 10. Colorless and transparent poly(amide imide) nanocomposites containing organically modified hectorite - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04587K [pubs.rsc.org]
Technical Support Center: Storage and Handling of Trimellitic Anhydride Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of trimellitic anhydride (B1165640) chloride (TMAC) during storage and handling. Adherence to these protocols is critical for ensuring the reagent's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is trimellitic anhydride chloride (TMAC) and why is it sensitive to moisture?
This compound is a highly reactive chemical intermediate, characterized by both an acid chloride and a cyclic anhydride functional group.[1][2] This high reactivity makes it an excellent acylating agent but also renders it extremely susceptible to hydrolysis.[3] When exposed to water, even atmospheric moisture, TMAC rapidly reacts to form trimellitic acid and hydrogen chloride gas.[4][5][6] This degradation compromises the purity of the reagent, consumes the starting material, and introduces acidic impurities that can interfere with subsequent reactions.[3]
Q2: How can I tell if my stored TMAC has undergone hydrolysis?
Visual inspection and olfactory signs can be indicators of hydrolysis. Signs of degradation include:
-
Change in Appearance: The normally white, free-flowing solid may appear clumped or sticky.
-
Acidic Odor: The release of hydrogen chloride (HCl) gas due to hydrolysis can produce a sharp, acidic smell upon opening the container.[4][6]
For a definitive assessment, analytical testing is required.
Q3: What are the ideal storage conditions to prevent the hydrolysis of TMAC?
To ensure the long-term stability of TMAC, it is imperative to store it under conditions that rigorously exclude moisture.[4][5] The recommended storage protocols are summarized in the table below.
Q4: My laboratory environment has high humidity. What additional precautions should I take?
In environments with high ambient humidity, extra measures are necessary:
-
Use a Glovebox: Whenever possible, handle the reagent inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas to displace any moist air.[4][7]
-
Secondary Containment with Desiccant: Place the primary, tightly sealed container inside a larger secondary container (such as a desiccator cabinet) containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).
-
Minimize Exposure Time: When accessing the reagent, minimize the time the container is open to the atmosphere. Consider pre-weighing the required amount in a controlled environment. A good practice is to transfer a smaller "working quantity" to a separate vial for routine use, keeping the main stock bottle sealed and protected.[8]
Troubleshooting Guide
Issue: I suspect my TMAC has been compromised by moisture.
This workflow outlines the steps to take if you suspect your reagent has been degraded by hydrolysis.
Caption: Troubleshooting workflow for suspected TMAC hydrolysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & References |
| Temperature | 2–8°C (Refrigerated) | Slows the rate of any potential degradation reactions.[9][10][11][12] |
| Atmosphere | Under a dry, inert gas (e.g., Argon, Nitrogen) | Displaces atmospheric moisture, directly preventing hydrolysis.[4][7][12] |
| Container | Tightly sealed, original container | Prevents ingress of moisture from the surrounding environment.[4][9][10] |
| Location | Cool, dry, well-ventilated, corrosives area | Ensures a stable environment and safe storage away from incompatible materials.[6][7][9] |
| Incompatible Materials | Water, strong bases, strong oxidizing agents, alcohols | TMAC reacts readily with these substances, leading to degradation or hazardous reactions.[4][5][6][9] |
Experimental Protocols
Protocol 1: Purity Assessment by Argentometric Titration
This protocol provides a method to quantify the chloride content of TMAC, which can be used to infer its purity and detect degradation (hydrolysis leads to the formation of free HCl, which can affect the titration results). The method is based on the reaction of the acyl chloride with an alcohol (alcoholysis) to liberate HCl, which is then titrated.[13]
Objective: To determine the purity of a TMAC sample.
Materials:
-
This compound (TMAC) sample
-
Anhydrous Ethanol (B145695) or Methanol
-
Standardized Silver Nitrate (AgNO₃) solution (e.g., 0.1 N)
-
Deionized water
-
Nitric Acid (HNO₃), dilute solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution or a potentiometer for potentiometric titration.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the TMAC sample into a 250 mL Erlenmeyer flask.
-
Alcoholysis: Carefully add 50 mL of anhydrous ethanol to the flask in a fume hood. The acyl chloride will react with the alcohol to form the corresponding ester and hydrogen chloride (HCl). Gently swirl the flask until the solid is fully dissolved and the reaction is complete (allow to stand for 10-15 minutes).
-
Dilution: Add 50 mL of deionized water to the flask.
-
Acidification: If using a chromate indicator, neutralize the solution carefully. If using potentiometric titration, add a few drops of dilute nitric acid.
-
Titration (Mohr's Method Example):
-
Add 1-2 mL of potassium chromate indicator solution to the flask. The solution will turn yellow.
-
Titrate with the standardized 0.1 N AgNO₃ solution. Swirl the flask continuously.
-
The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄).
-
-
Calculation:
-
Calculate the moles of AgNO₃ used (Volume of AgNO₃ × Normality of AgNO₃).
-
Since the stoichiometry between the chloride from TMAC and AgNO₃ is 1:1, the moles of AgNO₃ equal the moles of chloride.
-
Calculate the mass of TMAC corresponding to the titrated chloride: Mass TMAC = moles of chloride × Molar Mass of TMAC (210.57 g/mol )
-
Calculate the purity of the sample: % Purity = (Calculated Mass of TMAC / Initial Weighed Mass of TMAC) × 100
-
Visualization of Hydrolysis Pathway
The following diagram illustrates the chemical reaction that occurs when this compound is exposed to water.
Caption: The hydrolysis reaction of this compound.
References
- 1. manavchem.com [manavchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. TRIMELLITIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Trimellitic anhydride acid chloride(1204-28-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 氯化偏苯三酸酐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. labsolu.ca [labsolu.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of Trimelliticanhydride Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimellitic anhydride (B1165640) chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trimellitic anhydride chloride?
The most prevalent method for synthesizing this compound is the reaction of trimellitic anhydride with a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This reaction is generally carried out under reflux conditions.[1]
Q2: What is the role of a catalyst in this synthesis?
Catalysts are employed to enhance the efficiency of the synthesis. They can increase the reaction rate, improve yield, and allow for milder reaction conditions.[1]
Q3: What are some common catalysts used for this synthesis?
Organic bases are frequently used as catalysts.[2][3] Examples include:
-
Triethylamine[3]
-
Triphenylphosphine[3]
-
N,N-dimethylacetamide[2]
-
4-Dimethylamino pyridine (B92270) (DMAP)[2]
-
Pyridine[1]
-
Dimethylformamide (DMF)[1]
Phase transfer catalysts can also be utilized to improve reaction rates, especially in industrial-scale processes.[1]
Q4: How is the final product purified?
After the reaction, the excess solvent and thionyl chloride are typically removed by distillation under reduced pressure. The crude product is then further purified by vacuum distillation to obtain the final white crystalline solid this compound.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | * Ensure the reaction has gone to completion. Monitor the reaction until the evolution of gas (HCl and SO₂) ceases.[2][3] * Increase the reflux time. Reaction times can range from 2 to 10 hours.[2][3] |
| Suboptimal catalyst choice or concentration. | * Experiment with different organic base catalysts (e.g., triethylamine, triphenylphosphine, DMAP). * Adjust the catalyst concentration. Typically, the catalyst is used in amounts ranging from 0.01% to 1.0% of the weight of the trimellitic anhydride.[2][3] | |
| Inefficient purification. | * Optimize the distillation process. Ensure the vacuum is sufficient and the collection temperature is appropriate (typically 180-205 °C).[2][3] | |
| Low Product Purity (e.g., discoloration) | Presence of unreacted starting materials or byproducts. | * Improve the efficiency of the initial distillation to remove all excess thionyl chloride and solvent. * Ensure the vacuum distillation is performed carefully to separate the pure product from any high-boiling impurities. |
| Thermal decomposition during distillation. | * Avoid excessively high distillation temperatures. The collection temperature for the final product is typically in the range of 180-205°C.[2][3] | |
| Slow Reaction Rate | Insufficient catalyst activity. | * Consider using a more active catalyst. For instance, DMAP is often a highly effective catalyst. * Slightly increase the reaction temperature, ensuring it remains within the optimal range for the chosen solvent and catalyst (typically 60-100 °C).[2][3] |
| Poor mixing. | * Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Catalyst Performance Data
The following table summarizes data from various experimental protocols for the synthesis of this compound, highlighting the impact of different catalysts on reaction conditions and outcomes.
| Catalyst | Catalyst Loading (% of TMA) | TMA:SOCl₂ Molar Ratio | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N,N-dimethylacetamide | 0.11 | 1:1.4 | Benzene | 80 | 6 | 83.6 | 99.2 |
| Triethylamine | 0.2 | 1:1.6 | Toluene | 80 | 8.5 | 82.8 | 99.3 |
| Triphenylphosphine | 0.6 | 1:2 | Toluene | 85 | 10 | 83.9 | 99.1 |
| 4-Dimethylamino pyridine | 0.1 | 1:1.2 | Cyclohexane (B81311) | 90 | 6 | 86.9 | 99.5 |
TMA: Trimellitic Anhydride
Experimental Protocols
General Procedure:
The synthesis of this compound is typically carried out by reacting trimellitic anhydride with thionyl chloride in the presence of a catalyst.[2][3] The reaction is performed under reflux, and the product is purified by distillation.[2][3]
Example Protocol using 4-Dimethylamino Pyridine (DMAP) as a Catalyst:
-
Reaction Setup: In a reaction flask, combine 50g of trimellitic anhydride, 45mL of cyclohexane, and 0.05g of 4-Dimethylamino pyridine.[2]
-
Addition of Thionyl Chloride: Heat the mixture to 90°C and slowly add 37.2g of thionyl chloride.[2]
-
Reflux: Maintain the reaction under reflux for 6 hours, or until the evolution of gas ceases.[2]
-
Solvent Removal: After the reaction is complete, remove the cyclohexane and excess thionyl chloride by distillation under reduced pressure (-0.085MPa) at 90°C.[2]
-
Purification: Purify the resulting crude product by vacuum distillation (750mmHg), collecting the fraction at 180-190°C.[2]
-
Product: The final product is a white crystalline solid.[2]
Visual Guides
References
scale-up considerations for industrial production of trimellitic anhydride chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the scale-up and industrial production of trimellitic anhydride (B1165640) chloride (TMAC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the industrial production of trimellitic anhydride chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inefficient catalyst. - Product loss during purification. | - Extend the reflux reaction time until the evolution of gaseous byproducts (HCl and SO₂) ceases.[1][2] - Adjust the molar ratio of thionyl chloride to trimellitic anhydride; ratios from 1.2:1 to 2:1 have been shown to be effective.[1][2] - Experiment with different organic base catalysts such as triethylamine, triphenylphosphine, or 4-Dimethylaminopyridine (DMAP) to improve reaction speed and completion.[1][2] - Optimize distillation parameters (pressure and temperature) to prevent product decomposition or loss.[1][2] |
| Product Discoloration (Off-white to brown) | - Presence of colored impurities from the synthesis process. - Thermal degradation during distillation. - Contamination from the reactor or starting materials. | - Purify the crude product by recrystallization, potentially with the use of activated charcoal to remove colored impurities.[3] - Perform vacuum distillation at the lowest feasible temperature to minimize thermal stress on the product.[1][2] - Consider sublimation under high vacuum as an alternative purification method to obtain a purer, white crystalline product.[3] - Ensure all equipment is thoroughly cleaned and that starting materials meet required purity specifications. |
| Low Purity (Presence of Trimellitic Acid) | - Incomplete conversion of the carboxylic acid group. - Hydrolysis of the product due to exposure to moisture.[4] | - Ensure an adequate excess of thionyl chloride is used to drive the reaction to completion. - Rigorously exclude moisture from all stages of the process, including handling, reaction, and purification. Use dry solvents and operate under an inert atmosphere (e.g., nitrogen).[3] - Consider treating the impure product with acetic anhydride to convert the residual trimellitic acid back to the anhydride form before final purification.[3] |
| Inconsistent Results in Downstream Applications | - Impurities in the this compound are interfering with subsequent reactions (e.g., polymerization). | - Purify the TMAC prior to use using the methods described above (recrystallization, vacuum distillation, or sublimation).[3] - Confirm the purity of the product using analytical techniques such as HPLC or GC-FID after derivatization.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the industrial synthesis of this compound?
A1: The most prevalent industrial method is the reaction of trimellitic anhydride with thionyl chloride (SOCl₂). This reaction is typically performed under reflux conditions, often in the presence of a catalyst and an inert solvent.[1][2]
Q2: What is the role of a catalyst in this synthesis, and which catalysts are effective?
A2: Catalysts are employed to increase the reaction rate and improve yield.[1] Organic bases are commonly used as catalysts. Effective catalysts include pyridine, triethylamine, triphenylphosphine, N,N-dimethylacetamide, and 4-Dimethylaminopyridine (DMAP).[1][2] The catalyst amount is typically a small percentage of the trimellitic anhydride mass (0.01% to 1.0%).[2]
Q3: How are the solvent and excess thionyl chloride removed after the reaction?
A3: After the reaction is complete, the solvent and any unreacted thionyl chloride are typically removed by distillation under reduced pressure.[1][2] This step is crucial for isolating the crude product before final purification. The recovered solvent and thionyl chloride can often be recycled for subsequent batches, which is an important consideration for industrial-scale production.[1]
Q4: What are the key safety precautions for handling this compound and the reagents involved in its synthesis?
A4: this compound is corrosive and can cause severe skin burns and eye damage. Thionyl chloride is also highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn. It is also important to have a system in place to scrub the gaseous byproducts, typically using a sodium hydroxide (B78521) solution.[1][2]
Q5: What analytical methods are used to determine the purity of the final product?
A5: The purity of this compound is commonly assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4] For GC analysis, derivatization (e.g., methylation) is usually necessary to increase the volatility of the compound and its primary impurity, trimellitic acid.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions on Yield and Purity of this compound
| Catalyst | Solvent | TMA:SOCl₂ Molar Ratio | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| N,N-dimethylacetamide | Benzene | 1:1.4 | 6 | 83.6 | 99.2 | [1][2] |
| Triethylamine | Toluene (B28343) | 1:1.6 | 8.5 | 82.8 | 99.3 | [1][2] |
| Triphenylphosphine | Toluene | 1:2 | 10 | 83.9 | 99.1 | [1][2] |
| 4-Dimethylaminopyridine | Cyclohexane | 1:1.2 | 6 | 86.9 | 99.5 | [2] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on typical procedures found in the cited literature.
Materials:
-
Trimellitic anhydride (TMA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Catalyst (e.g., triethylamine)
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Gas trap/scrubber containing sodium hydroxide solution
-
Reduced pressure distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry reaction flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas scrubber.
-
Charging the Reactor: To the reaction flask, add trimellitic anhydride (e.g., 50g), anhydrous toluene (e.g., 40mL), and the catalyst (e.g., 0.1g of triethylamine).[1][2]
-
Reaction: Begin stirring and heat the mixture to approximately 80°C.[1][2]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 49.5g, for a 1:1.6 molar ratio) to the reaction mixture through the dropping funnel.[1][2] An exothermic reaction will occur, and the evolution of HCl and SO₂ gas will be observed.
-
Reflux: After the addition is complete, maintain the reaction at reflux for approximately 8.5 hours, or until the evolution of gas ceases, indicating the reaction is complete.[1][2]
-
Solvent Removal: Cool the reaction mixture. Rearrange the apparatus for distillation under reduced pressure (-0.085 MPa) and distill off the solvent and excess thionyl chloride at around 80°C.[1][2]
-
Purification: The crude product is then purified by vacuum distillation (e.g., at a vacuum of 750 mmHg), collecting the fraction that distills between 180-190°C.[1][2]
-
Product Collection: The distilled product will solidify upon cooling, yielding white crystalline this compound.[1][2]
Scale-Up Considerations for Industrial Production
Scaling up from the laboratory to an industrial process requires careful consideration of several factors:
-
Reactor Design: Large-scale glass-lined or stainless steel reactors are required. These must be equipped with efficient heating/cooling jackets, robust agitation systems, and appropriate connections for reflux and distillation.
-
Reagent Handling: Automated or semi-automated systems for charging reactants are necessary to ensure safety and accuracy. Thionyl chloride, in particular, requires specialized handling due to its corrosive nature.
-
Heat Management: The reaction is exothermic. The reactor's cooling system must be able to handle the heat generated to maintain a stable reaction temperature and prevent runaway reactions.
-
Byproduct Management: An industrial-scale gas scrubbing system is mandatory to neutralize the large volumes of HCl and SO₂ produced. This is crucial for both environmental compliance and worker safety.
-
Process Control: Implementation of process analytical technology (PAT) to monitor reaction completion can optimize batch times and ensure consistent product quality.
-
Purification: Large-scale vacuum distillation units are required. The efficiency of the distillation is critical for achieving high product purity.
-
Material Transfer: The final product is a solid. The process should include a flaking or prilling step to convert the molten distillate into an easily handleable form, followed by automated packaging.
Mandatory Visualizations
Caption: Industrial production workflow for this compound.
Caption: Simplified reaction pathway for the synthesis of TMAC.
References
Validation & Comparative
performance comparison of polyamide-imides from trimellitic anhydride chloride
A Comparative Performance Analysis of Polyamide-imides Derived from Trimellitic Anhydride (B1165640) Chloride
This guide provides a comprehensive comparison of the performance characteristics of polyamide-imides (PAIs) synthesized using trimellitic anhydride chloride (TMAC). The data presented is intended for researchers, scientists, and professionals in drug development and materials science who require high-performance polymers. The guide contrasts the properties of TMAC-based PAIs with relevant alternatives, supported by experimental data from scientific literature.
Overview of Polyamide-imides (PAIs)
Performance Data Comparison
The performance of PAIs can vary significantly based on the specific monomers used in their synthesis. The following table summarizes key thermal and mechanical properties of PAIs synthesized from TMAC derivatives and compares them with a commercial PAI (Torlon®) and PAIs synthesized from an alternative acid chloride (terephthaloyl chloride).
| Property | PAI from Diimide-Diacid (Adamantyl-containing)[6] | PAI from Diimide-Diacid (Methoxy-containing)[1] | PAI from Terephthaloyl Chloride & Dianhydride[4] | Commercial PAI (Torlon® 4301)[7] |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | 230–254 °C | 281–377 °C | 260–360 °C | - |
| 10% Weight Loss Temp. (T10) | 467–491 °C (in N₂) | - | ~500 °C (in air) | - |
| Deflection Temp. @ 1.8 MPa | - | - | - | 279 °C |
| Mechanical Properties | ||||
| Tensile Strength | 67–110 MPa | 52–71 MPa | 122–160 MPa | 113 MPa |
| Tensile Modulus | 2.1–2.6 GPa | 1.3–1.8 GPa | 1.3–1.9 GPa | - |
| Elongation at Break | - | 3.5–9.0% | 9–30% | 3.3% |
| Solubility | Soluble in NMP, DMAc, DMF, DMSO, THF, Pyridine | Soluble in polar aprotic solvents | Soluble in NMP | Melt processible |
Comparison with Other High-Performance Polymers
Polyimides (PIs): PIs generally exhibit superior thermal stability compared to PAIs.[8] For instance, some polyimides can withstand continuous use at temperatures exceeding 300°C.[8] However, they are often more difficult to process due to their insolubility and high melting points.[1] PAIs, with their amide linkages, offer improved processability and solubility in organic solvents.[5]
Experimental Protocols
Synthesis of Polyamide-imide (General Procedure)
A common method for synthesizing PAIs from TMAC involves a two-step process, often starting with the creation of a diimide-dicarboxylic acid monomer, followed by polycondensation. A generalized direct polycondensation protocol is described below.
Materials:
-
Diimide-dicarboxylic acid (derived from trimellitic anhydride and an aromatic diamine)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)
-
N-methyl-2-pyrrolidinone (NMP) (solvent)
-
Triphenyl phosphite (B83602) (TPP) and Pyridine (condensing agents)
-
Calcium chloride (CaCl₂)
Procedure:
-
A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with the diimide-dicarboxylic acid, an aromatic diamine, CaCl₂, pyridine, and NMP.
-
The mixture is heated with stirring to approximately 100-120°C for several hours under a nitrogen atmosphere.[1][6]
-
As the polymerization proceeds, the viscosity of the solution increases.
-
After cooling to room temperature, the viscous polymer solution is poured into a non-solvent, such as methanol (B129727) or water, to precipitate the PAI.
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and water, and dried in a vacuum oven at 60-80°C.[6]
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer, specifically the temperature at which significant weight loss occurs.
Instrumentation: Thermogravimetric Analyzer
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).[9]
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[4][9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The T10 value (temperature at which 10% weight loss occurs) is determined from the resulting TGA curve.
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
Instrumentation: Universal Testing Machine (UTM)
Procedure:
-
Polymer films are prepared by casting a solution of the PAI in a suitable solvent (e.g., NMP or DMAc) onto a glass plate, followed by solvent evaporation under controlled temperature and vacuum.[4]
-
The dried films are cut into dumbbell-shaped specimens according to a standard specification (e.g., ASTM D638).
-
The thickness and width of the gauge section of each specimen are measured.
-
The specimen is mounted in the grips of the UTM.
-
The specimen is pulled at a constant crosshead speed until it fractures. The load and displacement are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyamide-imides.
Caption: Workflow for PAI synthesis and performance characterization.
Logical Relationship of PAI Properties
The following diagram illustrates the relationship between the monomer structure and the final properties of the polyamide-imide.
References
- 1. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ensingerplastics.com [ensingerplastics.com]
- 4. ineosopen.org [ineosopen.org]
- 5. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lookpolymers.com [lookpolymers.com]
- 8. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.uc.edu [eng.uc.edu]
A Comparative Guide: Unveiling the Advantages of Trimellitic Anhydride Chloride in Advanced Synthesis
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an optimal acid chloride is a critical decision that dictates the ultimate properties and performance of novel materials. This guide provides an objective comparison of trimellitic anhydride (B1165640) chloride (TMAC) against other common acid chlorides, supported by experimental data, to elucidate its distinct advantages in specialized applications.
Trimellitic anhydride chloride (TMAC), a trifunctional molecule featuring both an acid chloride and a cyclic anhydride group, offers a unique combination of reactivity and structural versatility. This dual functionality makes it a cornerstone monomer in the synthesis of high-performance polymers, particularly polyamide-imides (PAIs), and a valuable building block in the development of complex molecules.
Enhanced Thermal and Mechanical Performance in Polymers
The primary advantage of TMAC lies in its ability to impart exceptional thermal stability and mechanical strength to polymers. The imide rings formed from the anhydride group, coupled with the robust amide linkages from the acid chloride, create a rigid and highly stable polymer backbone.
A comparative study on polyamide-imides (PAIs) synthesized from different diacid chlorides highlights the superior properties of TMAC-derived polymers. While the unsymmetrical structure of TMAC, with its anhydride and acid chloride groups of differing reactivities, can sometimes lead to lower molecular weights and yields compared to more symmetrical and highly reactive diacid chlorides like terephthaloyl chloride (TPC), the resulting polymer architecture offers significant performance benefits.[1]
| Property | PAI from TMAC | PAI from Terephthaloyl Chloride (TPC) & ODPA |
| Glass Transition Temperature (Tg) | 291–330 °C | 260–360 °C |
| 10% Weight Loss Temperature (T10%) | 489–501 °C | ~500 °C |
| Tensile Strength | 96–129 MPa | 122–160 MPa |
| Tensile Modulus | 3.4–4.9 GPa | 1.3–1.9 GPa |
| Elongation at Break | 3.0–5.2% | 9–30% |
| Coefficient of Thermal Expansion (CTE) | 25 ppm/°C | Not Reported |
| Transparency at 550 nm | 87% | Not Reported |
Table 1: Comparison of thermal and mechanical properties of polyamide-imides synthesized using this compound (TMAC) versus a combination of Terephthaloyl Chloride (TPC) and 3,3',4,4'-diphenyl ether tetracarboxylic acid dianhydride (ODPA). Data compiled from multiple sources.[1]
The data indicates that while PAIs from TPC may exhibit higher tensile strength and elongation at break, TMAC-based PAIs can achieve a very low coefficient of thermal expansion and high transparency, which are critical properties for applications in electronics and aerospace.
Differential Reactivity: A Gateway to Controlled Polymer Architecture
The distinct reactivities of the acid chloride and anhydride functionalities in TMAC can be strategically exploited to control polymer architecture. The acid chloride group is generally more reactive towards nucleophiles like amines than the anhydride group, especially at lower temperatures. This allows for a stepwise polymerization process, enabling the synthesis of well-defined block copolymers or polymers with specific monomer sequences.
One of the main methods for synthesizing PAIs is the low-temperature polycondensation of diamines with TMAC.[1] This differential reactivity, however, can also present challenges in achieving high molecular weight polymers, as side reactions can occur.[1]
Experimental Protocols
Synthesis of Polyamide-imide (PAI) from TMAC (Direct Polycondensation)
Objective: To synthesize a polyamide-imide by the direct polycondensation of this compound with an aromatic diamine.
Materials:
-
This compound (TMAC)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aromatic diamine and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve TMAC in anhydrous NMP in the dropping funnel and add it dropwise to the stirred diamine solution over a period of 1 hour.
-
After the addition is complete, continue stirring at 0°C for 2 hours, and then at room temperature for 12 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol in a blender.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization of Polymer Properties
-
Inherent Viscosity: Determined using an Ubbelohde viscometer with a 0.5 g/dL solution of the polymer in a suitable solvent (e.g., NMP) at 30°C.
-
Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to determine the 10% weight loss temperature (T10%).
-
Differential Scanning Calorimetry (DSC): Conducted at a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg).
-
-
Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured on thin films cast from the polymer solution according to ASTM standards.
Visualizing the Process and Logic
Caption: Synthesis of Polyamide-imide from TMAC.
Caption: Workflow for Comparing Acid Chloride Performance.
Conclusion
This compound stands out as a specialty monomer that enables the creation of high-performance polymers with a desirable balance of thermal stability, mechanical strength, and specific properties like low thermal expansion and high transparency. While other diacid chlorides might offer advantages in terms of reactivity and achieving higher molecular weights, the unique trifunctional nature of TMAC provides a level of versatility in polymer design that is unmatched by simpler, difunctional acid chlorides. For researchers and developers aiming to create materials for demanding applications, a thorough understanding of the structure-property relationships imparted by TMAC is essential for innovation.
References
A Comparative Guide to the Structural Validation of Trimellitic Anhydride Chloride
For researchers, scientists, and drug development professionals, the precise structural confirmation of reactive chemical intermediates like trimellitic anhydride (B1165640) chloride is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. While X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application can be limited by the availability of suitable single crystals. This guide provides a comparative overview of widely accessible analytical techniques for the structural validation of trimellitic anhydride chloride, offering supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The structural integrity of this compound can be thoroughly assessed by a combination of spectroscopic and chromatographic methods. Each technique provides unique insights into the molecule's functional groups and overall architecture.
| Analytical Technique | Principle of Detection | Information Provided | Sample Preparation | Key Performance Metrics & Expected Data |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Presence of anhydride and acyl chloride carbonyl groups, aromatic ring substitution pattern. | Solid sample (KBr pellet or ATR). Requires anhydrous conditions to prevent hydrolysis. | Expected Peaks: Two distinct C=O stretching bands for the anhydride group (approx. 1850-1800 cm⁻¹ and 1770-1720 cm⁻¹), a C=O stretching band for the acyl chloride (approx. 1790-1740 cm⁻¹), and C-H and C=C bands for the aromatic ring. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate the chemical environment of protons. | Confirms the aromatic proton substitution pattern and the absence of impurities. | Dissolution in a dry, deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆). Sample must be free of moisture. | Expected Signals: Complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene (B151609) ring. The integration of these signals should correspond to a 1:1:1 ratio. |
| Mass Spectrometry (GC-MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Provides the molecular weight of the compound and characteristic fragmentation patterns for structural confirmation. | The sample is often derivatized to a more volatile ester before introduction into the gas chromatograph. | Expected Data: A molecular ion peak [M]⁺ at m/z 210. Key fragments may include the loss of Cl (m/z 175) and COCl (m/z 147).[1] |
| Melting Point Analysis | Determines the temperature at which a solid becomes a liquid. | A sharp melting point range indicates high purity. | Crystalline solid packed into a capillary tube. | Expected Range: 66-69 °C.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.
-
In a dry agate mortar, grind 1-2 mg of this compound with approximately 100 mg of the dried KBr.
-
Transfer the finely ground powder into a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structure and purity of this compound by analyzing its proton signals.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a dry, deuterated aprotic solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube immediately to prevent the ingress of atmospheric moisture.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound. Due to the reactivity of the acyl chloride, derivatization is often employed.
Methodology:
-
Sample Derivatization (Esterification):
-
In a dry vial, dissolve a small amount of this compound in an anhydrous solvent (e.g., dichloromethane).
-
Add an excess of a dry alcohol (e.g., methanol (B129727) or ethanol) and a non-nucleophilic base (e.g., pyridine) to catalyze the reaction.
-
Allow the reaction to proceed to completion to form the corresponding ester.
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
-
Visualizing the Validation Workflow
A comprehensive approach to the structural validation of this compound involves a logical sequence of analytical techniques to build a complete picture of the molecule's identity and purity.
Caption: Workflow for the comprehensive structural validation of this compound.
References
A Comparative Analysis of Plasticizers Derived from Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of plasticizers derived from trimellitic anhydride (B1165640) chloride with alternative plasticizers. It is intended to serve as a valuable resource for material selection and formulation development in research, scientific, and pharmaceutical applications. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex relationships and workflows.
Introduction to Trimellitate Plasticizers
Trimellitate esters, derived from trimellitic anhydride, are a class of high-performance plasticizers known for their low volatility, exceptional thermal stability, and high resistance to migration and extraction.[1][2] These properties make them particularly suitable for demanding applications where durability and safety are paramount, such as in medical devices, high-temperature wire and cable insulation, and automotive interiors.[3][4] The synthesis of these plasticizers typically involves the esterification of trimellitic anhydride or its more reactive derivative, trimellitic anhydride chloride, with various alcohols.
Comparative Performance Data
The selection of a plasticizer is a critical decision in polymer formulation, significantly influencing the end-product's performance, safety, and cost-effectiveness.[2] The following tables summarize key performance data from various studies, comparing trimellitate plasticizers with common alternatives such as phthalates, terephthalates, and citrates.
Table 1: Mechanical and Physical Properties of PVC Plasticized with Various Esters
| Property | Test Method | Trioctyl Trimellitate (TOTM) | Tri(isononyl) Trimellitate (TINTM) | Tri(isodecyl) Trimellitate (TIDTM) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Acetyl Tributyl Citrate (ATBC) |
| Tensile Strength (MPa) | ASTM D2284 | 20.5 | 19.8 | 19.2 | ~23 | ~24 | ~22 |
| Elongation at Break (%) | ASTM D2284 | 350 | 370 | 385 | ~380 | ~360 | ~340 |
| Shore D Hardness | ASTM D2240 | 55 | 52 | 50 | ~58 | ~60 | ~56 |
| Volatility (Weight Loss, %, 24h @ 130°C) | ASTM D1203 | 0.5 | 0.4 | 0.3 | ~1.5 | ~0.8 | ~1.2 |
Data compiled from multiple sources for comparative purposes.[5][6][7]
Table 2: Thermal and Migration Properties of Selected Plasticizers
| Property | Test Method | Trioctyl Trimellitate (TOTM) | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) |
| Onset Decomposition Temp. (T-onset, °C) | TGA | ~350 | ~320 | ~340 |
| Peak Decomposition Temp. (T-peak, °C) | TGA | ~380 | ~350 | ~370 |
| Migration into Hexane (Weight Loss, %) | Solvent Extraction | Low | High | Moderate |
| Migration into Blood Simulant | Simulated Use | Distinctly lower than DOP | High | Not Widely Reported |
Data compiled from multiple sources for comparative purposes.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards.
Protocol 1: Synthesis of Trimellitate Plasticizers from this compound
This protocol describes a general two-step process for the synthesis of trimellitate plasticizers. The first step is the conversion of trimellitic anhydride to its acid chloride, followed by esterification with the desired alcohol.
Step 1: Synthesis of this compound
-
Objective: To synthesize this compound from trimellitic anhydride and thionyl chloride.
-
Materials: Trimellitic anhydride, thionyl chloride (SOCl₂), a suitable solvent (e.g., toluene), and an organic base catalyst (e.g., N,N-dimethylformamide).
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve trimellitic anhydride in the solvent.
-
Add a catalytic amount of the organic base.
-
Slowly add thionyl chloride to the mixture while stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours until the evolution of hydrogen chloride and sulfur dioxide gases ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
-
Step 2: Esterification of this compound
-
Objective: To synthesize the trimellitate ester by reacting this compound with an alcohol.
-
Materials: this compound, the desired alcohol (e.g., 2-ethylhexanol for TOTM), and a hydrogen chloride scavenger (e.g., pyridine).
-
Procedure:
-
Dissolve the purified this compound in a suitable solvent in a reaction flask.
-
Slowly add a stoichiometric amount of the alcohol and the hydrogen chloride scavenger to the solution while stirring and maintaining a controlled temperature.
-
After the addition, continue to stir the reaction mixture at a slightly elevated temperature for several hours to ensure complete reaction.
-
The reaction mixture is then washed with water to remove the salt of the scavenger and any unreacted starting materials.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The final trimellitate ester is purified by vacuum distillation.
-
Protocol 2: Evaluation of Plasticizer Volatility (ASTM D1203)
-
Objective: To determine the weight loss of a plasticizer from a PVC sample when exposed to heat.[11]
-
Methodology:
-
Specimen Preparation: Prepare circular PVC discs of a specified diameter containing a known concentration of the plasticizer.
-
Initial Measurement: Accurately weigh the conditioned specimens.
-
Exposure: Place the specimens in a container with activated carbon, ensuring they are fully surrounded. Place the container in a calibrated oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[11]
-
Final Measurement: After the exposure period, remove the specimens, allow them to cool in a desiccator, and reweigh them.
-
Calculation: The volatile loss is reported as the percentage of weight loss.
-
Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the plasticizer by measuring its weight loss as a function of temperature.[10]
-
Methodology:
-
A small, accurately weighed sample of the plasticizer is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T-onset) and the peak decomposition temperature (T-peak).[10]
-
Protocol 4: Determination of Plasticizer Migration into a Liquid Medium
-
Objective: To quantify the amount of plasticizer that leaches from a plasticized PVC sample into a specific liquid.
-
Methodology:
-
Sample Preparation: Prepare PVC samples of known dimensions and weight containing a specific concentration of the plasticizer.
-
Immersion: Immerse the samples in a specified volume of the test liquid (e.g., n-hexane, a food simulant, or a biological fluid simulant) in a sealed container.
-
Incubation: Place the container in an oven at a controlled temperature for a defined period.
-
Analysis: After incubation, remove the PVC samples. The liquid can be analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer. Alternatively, the weight loss of the PVC sample after drying can be measured.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Synthesis of Trimellitate Plasticizers.
Caption: Experimental Workflow for Plasticizer Evaluation.
Caption: Logical Comparison of Plasticizer Performance.
References
- 1. store.astm.org [store.astm.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. store.astm.org [store.astm.org]
- 8. p2infohouse.org [p2infohouse.org]
- 9. benchchem.com [benchchem.com]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Mechanical Properties of Polymers Synthesized with Trimellitic Anhydride Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanical properties of high-performance polymers, specifically polyamide-imides (PAIs), synthesized using trimellitic anhydride (B1165640) chloride (TMAC). For comparative purposes, we will examine the performance of these polymers against alternatives synthesized with other dianhydrides. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate synthesis pathways and structure-property relationships.
Data Presentation: Comparative Mechanical Properties
The selection of monomers, particularly the dianhydride component, plays a crucial role in determining the final mechanical properties of the resulting polymer. Aromatic dianhydrides generally lead to polymers with higher thermal stability and mechanical strength due to the rigidity of the polymer backbone. In contrast, the incorporation of more flexible aliphatic or ether linkages can enhance properties like elongation at break.
Below is a summary of the typical mechanical properties of polyamide-imides and related polyimides synthesized using TMAC and alternative dianhydrides such as 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), pyromellitic dianhydride (PMDA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA).
| Dianhydride Monomer | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Trimellitic Anhydride Chloride (TMAC) | Polyamide-imide (PAI) | 117 - 130 | 2.1 - 3.25 | 7 - 14.2 |
| Pyromellitic Dianhydride (PMDA) | Polyimide (PI) | 87 - 100.2 | 0.9 - 3.42 | 2.8 - 4.3 |
| BPADA | Polyimide (PI) | 135.3 | 2.32 - 2.95 | 3.8 - 8.3 |
| BTDA | Polyimide (PI) | 114.2 | 3.23 | 3.6 |
Note: The values presented are ranges compiled from various studies and can be influenced by the specific diamine used, synthesis conditions, and film preparation methods.
Experimental Protocols
Synthesis of Polyamide-imide (PAI) from this compound (TMAC) and an Aromatic Diamine
This protocol describes a typical two-step synthesis for creating a polyamide-imide film.
Materials:
-
This compound (TMAC)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) - ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
-
Argon or Nitrogen gas supply
-
Mechanical stirrer, three-neck round-bottom flask, dropping funnel, and condenser
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine in anhydrous NMP under a continuous flow of argon or nitrogen.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of TMAC to the cooled diamine solution while stirring vigorously. The TMAC can be added as a solid in portions or as a solution in anhydrous NMP via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
-
Film Casting and Imidization:
-
The viscous poly(amic acid) solution can be cast onto clean, dry glass plates.
-
Thermal Imidization: Place the cast films in a vacuum oven and subject them to a staged heating program. A typical cycle might be:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete cyclization to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyamide-imide in a non-solvent like methanol, wash thoroughly, and dry under vacuum. The dried polymer can then be redissolved in a suitable solvent for film casting, followed by a milder thermal treatment to remove residual solvent.
-
-
-
Film Removal:
-
After cooling, the resulting polyamide-imide film can be carefully peeled from the glass substrate.
-
Mechanical Property Testing of Polymer Films
The mechanical properties of the synthesized polymer films are characterized according to the ASTM D882 standard.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Film grips.
-
Micrometer for thickness measurement.
-
Specimen cutter for preparing uniform film strips.
Procedure:
-
Specimen Preparation:
-
Cut the polymer films into rectangular strips with a width of 25 mm and a length of 150 mm.
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
-
-
Testing Conditions:
-
Conduct the tests in a controlled environment, typically at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Tensile Test:
-
Set the initial grip separation on the UTM.
-
Mount the film specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Young's Modulus (GPa): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
-
Visualizations
Caption: A typical workflow for the two-step synthesis of polyamide-imide films.
Caption: The relationship between dianhydride monomer structure and resulting polymer mechanical properties.
A Comparative Guide to the Thermal Stability of Trimellitic Anhydride Chloride-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of various polymers synthesized from trimellitic anhydride (B1165640) chloride and its derivatives. Understanding the thermal stability of these polymers is crucial for their application in fields requiring high-performance materials, including advanced drug delivery systems and medical devices. This document summarizes key quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers detailed experimental protocols, and illustrates the analytical workflow.
Performance Comparison: TGA and DSC Analysis
The thermal properties of poly(amide-imide)s (PAIs) derived from trimellitic anhydride chloride are significantly influenced by their molecular structure. The introduction of different functional groups or structural moieties can alter the glass transition temperature (Tg) and the thermal decomposition temperature. The following tables summarize the TGA and DSC data for two classes of PAIs: those derived from a trifluoromethylated trimellitic anhydride and those synthesized from a diimide-diacid containing biphenyl (B1667301) units.
Table 1: Thermal Properties of Trifluoromethylated Poly(amide-imide)s (PAIs)
| Polymer ID | Diamine Monomer | Td5 (°C in N2)¹ | Tg (°C)² |
| CF₃-PAI 1 | 2,2'-Bis(trifluoromethyl)biphenyl-4,4'-diamine (TFMB) | 452 | 325 |
| CF₃-PAI 2 | 4,4'-Oxydianiline (ODA) | 448 | 336 |
| CF₃-PAI 3 | m-Phenylenediamine (m-PDA) | 437 | >350 |
| CF₃-PAI 4 | p-Phenylenediamine (p-PDA) | 445 | >350 |
¹ Td5 represents the temperature at which 5% weight loss occurs. ² Glass transition temperature determined by DSC.
Table 2: Thermal Properties of Poly(amide-imide)s with Biphenyl Moieties
| Polymer ID | Diamine Monomer | Td10 (°C in N2)³ | Tg (°C)⁴ |
| PAI-a | 4,4'-Oxydianiline (ODA) | 540 | 261 |
| PAI-b | p-Phenylenediamine (p-PDA) | 535 | 258 |
| PAI-c | m-Phenylenediamine (m-PDA) | 530 | 249 |
| PAI-d | 4,4'-Diaminodiphenylmethane (MDA) | 520 | 240 |
| PAI-e | 2,2'-Bis(4-aminophenoxy)biphenyl | 545 | 227 |
³ Td10 represents the temperature at which 10% weight loss occurs.[1] ⁴ Glass transition temperature determined by DSC.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of thermal analysis results. The following are typical experimental protocols for TGA and DSC analysis of this compound-based polymers.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymers.
-
Instrument: TA Instruments TGA Q50 or equivalent.
-
Sample Size: 10 mg.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Atmosphere: The analysis is typically conducted under a nitrogen or air atmosphere with a flow rate of 60 mL/min.
-
Temperature Range: The temperature is ramped from room temperature to approximately 800 °C to ensure complete decomposition.
-
Data Analysis: The key parameter recorded is the temperature at which a specific percentage of weight loss occurs (e.g., Td5 or Td10), indicating the onset of significant thermal decomposition.
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify thermal transitions such as the glass transition temperature (Tg).
-
Instrument: TA Instruments DSC Q20 or equivalent.
-
Sample Size: 10 mg.
-
Heating/Cooling Cycles: Samples are typically subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: Ramp from room temperature to a temperature above the expected Tg (e.g., 400 °C) at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample to room temperature.
-
Second Heating Scan: Reheat the sample at the same rate of 10 °C/min.
-
-
Atmosphere: The analysis is performed under a nitrogen atmosphere.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the thermal analysis of these polymers and a conceptual signaling pathway for polymer selection based on thermal properties.
Caption: Experimental workflow for thermal analysis of this compound-based polymers.
Caption: Logical pathway for polymer selection based on thermal performance requirements.
References
comparing the chemical resistance of polymers made with trimellitic anhydride chloride
For researchers, scientists, and professionals in drug development, selecting materials with the appropriate chemical resistance is paramount to ensuring the integrity and longevity of laboratory equipment and components. This guide provides a detailed comparison of the chemical resistance of polymers synthesized using trimellitic anhydride (B1165640) chloride, namely Polyamide-imide (PAI), against other high-performance polymers such as Polyimide (PI) and Polyetheretherketone (PEEK).
Polymers derived from trimellitic anhydride chloride, particularly Polyamide-imides (PAI), are renowned for their exceptional thermal stability, mechanical strength, and chemical inertness, making them suitable for demanding applications.[1][2] This guide offers a comparative analysis of their performance alongside other leading polymers, supported by experimental data and standardized testing protocols.
Comparative Chemical Resistance Data
The following table summarizes the chemical resistance of PAI, PI, and PEEK against a range of common chemicals. The ratings are based on immersion testing, with performance evaluated by changes in material properties such as weight, dimensions, and mechanical strength.
| Chemical Agent | Polyamide-imide (PAI) | Polyimide (PI) | Polyetheretherketone (PEEK) |
| Acids (Dilute) | Excellent | Excellent | Excellent |
| Acetic Acid (10%) | Excellent | Excellent | Excellent |
| Hydrochloric Acid (10%) | Excellent | Excellent | Excellent |
| Sulfuric Acid (10%) | Excellent | Excellent | Excellent |
| Acids (Concentrated) | |||
| Acetic Acid, Glacial | Good | Good | Good |
| Hydrochloric Acid (37%) | Fair | Good | Good |
| Nitric Acid (70%) | Poor | Fair | Poor |
| Sulfuric Acid (98%) | Poor | Poor | Poor |
| Bases | |||
| Sodium Hydroxide (10%) | Good | Excellent | Excellent |
| Sodium Hydroxide (50%) | Fair | Good | Good |
| Ammonium Hydroxide (28%) | Good | Excellent | Excellent |
| Organic Solvents | |||
| Acetone | Excellent | Excellent | Excellent |
| Ethanol | Excellent | Excellent | Excellent |
| Isopropanol | Excellent | Excellent | Excellent |
| Toluene | Excellent | Excellent | Excellent |
| Xylene | Excellent | Excellent | Excellent |
| Dichloromethane | Good | Good | Good |
| N-Methyl-2-pyrrolidone (NMP) | Good | Good | Good |
| Hydrocarbons | |||
| Gasoline | Excellent | Excellent | Excellent |
| Jet Fuel (JP-8) | Excellent | Excellent | Excellent |
| Hydraulic Fluid (Skydrol®) | Excellent | Excellent | Good |
| Other | |||
| Deionized Water | Excellent | Excellent | Excellent |
| Steam | Fair | Good | Excellent |
| Hydrogen Peroxide (30%) | Good | Good | Good |
Rating Key:
-
Excellent: No significant change in properties.
-
Good: Minor, acceptable changes in properties.
-
Fair: Moderate changes in properties; use with caution.
-
Poor: Significant degradation; not recommended for use.
Experimental Protocols
The chemical resistance data presented is primarily based on methodologies outlined in the ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[3][4][5]
ASTM D543 Immersion Test Protocol
This test is designed to determine the changes in properties of a plastic material after immersion in a chemical reagent.
1. Specimen Preparation:
-
Standard test specimens (e.g., tensile bars, disks) are prepared from the polymer materials (PAI, PI, PEEK).
-
The initial weight and dimensions (length, width, thickness) of each specimen are accurately measured and recorded.
2. Immersion Procedure:
-
A sufficient number of specimens for each material are fully immersed in the specified chemical reagent at a controlled temperature, typically 23°C (73°F).
-
The immersion period is standardized, often ranging from 24 hours to 7 days or longer, depending on the application requirements.
3. Post-Immersion Analysis:
-
After the immersion period, the specimens are removed from the chemical, gently wiped dry, and immediately re-weighed and re-measured.
-
The percentage change in weight and dimensions is calculated.
-
Visual inspection is performed to note any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Mechanical properties, most commonly tensile strength and elongation at break, are tested according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).
-
The results are compared to control specimens that were not immersed in any chemical.
4. Reporting:
-
The report includes the percentage change in weight, dimensions, and mechanical properties, as well as a description of any visual changes.
Polymer Selection Workflow
The selection of a chemically resistant polymer for a specific application is a critical decision that involves evaluating several factors. The following diagram illustrates a logical workflow to guide this process.
Conclusion
Polymers synthesized with this compound, such as Polyamide-imide, offer a robust solution for applications demanding high chemical resistance, particularly against a wide array of organic solvents and dilute acids.[6][7] However, for environments with strong bases or high-temperature steam, Polyetheretherketone (PEEK) may present a more suitable alternative. Polyimides (PI) also demonstrate broad chemical resistance and are a strong candidate for many applications.[8][9] The selection of the optimal polymer ultimately depends on a thorough evaluation of the specific chemical environment, temperature, and mechanical stresses the material will encounter. The provided data and experimental protocols serve as a valuable resource for making an informed decision.
References
- 1. dielectricmfg.com [dielectricmfg.com]
- 2. curbellplastics.com [curbellplastics.com]
- 3. professionalplastics.com [professionalplastics.com]
- 4. Chemical Compatibility ASTM D543 [intertek.com]
- 5. infinitalab.com [infinitalab.com]
- 6. Torlon® PAI - Specific Strength | Syensqo [syensqo.com]
- 7. usplastic.com [usplastic.com]
- 8. biopolymermaterials.com.sg [biopolymermaterials.com.sg]
- 9. drakeplastics.com [drakeplastics.com]
literature review of trimellitic anhydride chloride applications in materials science
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Trimellitic Anhydride (B1165640) Chloride's Role in Materials Science
Trimellitic anhydride chloride (TMAC) is a versatile and highly reactive trifunctional monomer that serves as a critical building block in the synthesis of high-performance polymers and specialty resins. Its unique combination of an acid chloride and an anhydride group on a single aromatic ring allows for the creation of complex polymer architectures with exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a comprehensive literature review of TMAC's applications in materials science, offering an objective comparison of its performance with alternative materials, supported by experimental data and detailed methodologies.
High-Performance Polymers: Polyamide-imides (PAIs) and Polyesterimides (PESIs)
The primary application of TMAC is in the synthesis of polyamide-imides (PAIs), a class of amorphous thermoplastics renowned for their outstanding performance at elevated temperatures.[1] The unsymmetrical structure of TMAC, with its differing reactivity of the anhydride and acid chloride groups, is key to forming the characteristic amide-imide linkages.[2][3]
Performance Comparison: TMAC vs. Pyromellitic Dianhydride (PMDA)
A common alternative for synthesizing high-performance polyimides is pyromellitic dianhydride (PMDA). The following table summarizes a comparison of the typical properties of polymers derived from TMAC (resulting in PAIs) and PMDA (resulting in polyimides).
| Property | Polyamide-imide (from TMAC) | Polyimide (from PMDA) |
| Tensile Strength (MPa) | 96 - 172.3 | ~120 |
| Elongation at Break (%) | 3.0 - 7.88 | 5 - 9 |
| Tensile Modulus (GPa) | 2.9 - 4.9 | 1.3 - 3.0 |
| Glass Transition Temp. (Tg) (°C) | 227 - 330 | 260 - 400+ |
| 5% Weight Loss Temp. (Td5) (°C) | 437 - 501 | ~500 |
| Solubility | Good in polar aprotic solvents | Generally poor |
Data sourced from multiple studies for representative examples.
Polyamide-imides derived from TMAC generally exhibit excellent mechanical properties and, crucially, better solubility in organic solvents compared to the often intractable polyimides synthesized from PMDA.[4] This enhanced processability is a significant advantage for many applications. However, polyimides based on PMDA can offer superior thermal stability with higher glass transition temperatures.
Experimental Protocol: Synthesis of Polyamide-imide from TMAC
The following is a generalized two-step procedure for the synthesis of a polyamide-imide from TMAC and an aromatic diamine.
Step 1: Poly(amic acid) Formation
-
An aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to 0-5 °C in an ice bath.
-
This compound (TMAC) is added portion-wise to the stirred diamine solution, maintaining the low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to form the poly(amic acid) precursor.
Step 2: Imidization
-
The poly(amic acid) solution can be chemically or thermally imidized.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures until imidization is complete.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, and then heated in a staged manner, for example, at 100 °C, 200 °C, and 300 °C, for one hour at each temperature, to drive the cyclodehydration and form the final polyamide-imide.
Epoxy Resins and Coatings
Trimellitic anhydride (TMA), the precursor to TMAC, is widely used as a curing agent for epoxy resins.[5][6] Its trifunctional nature allows for the formation of highly cross-linked networks, leading to cured epoxy systems with enhanced thermal and mechanical properties compared to those cured with difunctional anhydrides.[7]
Performance Comparison of Anhydride Curing Agents
The choice of curing agent significantly impacts the final properties of the epoxy resin. The table below compares the performance of epoxy resins cured with trimellitic anhydride (TMA) to those cured with other common anhydride hardeners.
| Property | Trimellitic Anhydride (TMA) | Phthalic Anhydride (PA) | Nadic Anhydride (NA) / Methyl Nadic Anhydride (MNA) |
| Glass Transition Temp. (Tg) (°C) | 150 - 190+ | 110 - 130 | 165 - 200+ |
| Heat Deflection Temp. (°C) | High | Moderate | Very High |
| Mechanical Strength | Excellent | Good | Excellent |
| Chemical Resistance | Excellent | Good | Excellent |
| Cure Temperature | High | High | High |
Data compiled from various sources for a standard DGEBA epoxy resin.
While all anhydride curing agents require elevated temperatures for curing, TMA provides a good balance of properties.[7] For applications demanding the highest thermal resistance, nadic anhydride and its derivatives are often preferred, though TMA offers a significant improvement over the more basic phthalic anhydride.
Experimental Protocol: Curing of Epoxy Resin with Trimellitic Anhydride
-
A standard epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) is preheated to reduce its viscosity.
-
Molten trimellitic anhydride (TMA) is added to the epoxy resin in a stoichiometric or near-stoichiometric amount.
-
A catalyst, such as a tertiary amine (e.g., benzyldimethylamine) or an imidazole, is added to accelerate the curing reaction (typically 0.5-2.0 phr).
-
The components are thoroughly mixed until a homogeneous solution is obtained.
-
The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
The resin mixture is then poured into a preheated mold and cured in an oven using a specific temperature profile, for example, 2 hours at 150 °C followed by 2 hours at 180 °C.
Material Characterization Protocols
The following are standardized procedures for characterizing the materials discussed above.
Tensile Properties of Polymer Films (ASTM D882)
-
Specimen Preparation: Thin film specimens are cut to a rectangular shape, typically 25 mm in width and with a gauge length of 50 mm.[2]
-
Conditioning: The specimens are conditioned at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied until the specimen fails. The load and elongation are recorded throughout the test.[8][9][10][11]
-
Calculations: Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.
Glass Transition Temperature by Differential Scanning Calorimetry (DSC) (ASTM D3418)
-
Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.[12]
-
Test Procedure: The sample is placed in the DSC cell alongside an empty reference pan. The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[3][12] A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.[12][13]
Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Sample Preparation: A small sample of the material (5-10 mg) is placed in a tared TGA pan.
-
Test Procedure: The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.[1][14]
-
Data Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is determined from the TGA curve and is used as an indicator of the material's thermal stability. The residual weight at the end of the test can indicate the filler content or char yield.
Visualizing Synthesis and Comparisons
The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.
Caption: Synthesis pathway for Polyamide-imide (PAI) from TMAC.
References
- 1. infinitalab.com [infinitalab.com]
- 2. matestlabs.com [matestlabs.com]
- 3. scribd.com [scribd.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 9. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 10. qualitester.com [qualitester.com]
- 11. zwickroell.com [zwickroell.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Performance Showdown: Trimellitic Anhydride Chloride Derivatives in Aerospace Applications
A Comparative Guide for Researchers and Materials Scientists
In the demanding environment of aerospace engineering, the selection of high-performance polymers is critical. Materials must withstand extreme temperatures, mechanical stresses, and harsh chemical exposures while contributing to weight reduction for fuel efficiency and payload capacity. Trimellitic anhydride (B1165640) chloride (TMAC) has emerged as a key building block for advanced polymers, primarily polyamide-imides (PAIs), which offer a compelling combination of properties for aerospace applications. This guide provides an objective comparison of the performance of TMAC-derived polymers with leading alternatives, supported by available experimental data and detailed testing methodologies.
The Role of Trimellitic Anhydride Chloride
This compound is a chemical intermediate used in the synthesis of high-performance polymers, most notably polyamide-imides.[1] These polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and automotive industries. TMAC's molecular structure allows for the creation of polymers with a high glass transition temperature (Tg) and excellent dimensional stability.
Performance Comparison: TMAC-Based Polyamide-Imides vs. Alternatives
The primary application of TMAC in aerospace is in the formation of polyamide-imides. For a comprehensive comparison, we will evaluate the performance of a representative commercial PAI, likely synthesized from a trimellitic acid derivative like TMAC, against other high-temperature polymers commonly used in aerospace: a standard Polyimide (PI) and Polyetheretherketone (PEEK).
Mechanical Properties at Ambient Temperature
| Property | TMAC-based Polyamide-Imide (PAI, e.g., Torlon® 4203) | Polyimide (PI, representative values) | Polyetheretherketone (PEEK, unfilled) | Test Method |
| Tensile Strength (MPa) | 100 - 180 | 75 - 90 | 97 - 200 | ASTM D638 |
| Tensile Modulus (GPa) | 4.0 - 8.3 | 3.2 | 4.0 - 24 | ASTM D638 |
| Elongation at Break (%) | 3.0 - 12 | - | 1.6 - 43 | ASTM D638 |
| Flexural Modulus (GPa) | 4.0 - 6.8 | - | 3.8 - 19 | ASTM D790 |
| Compressive Strength (MPa) | 260 - 300 | - | 120 - 300 | ASTM D695 |
Note: The properties of commercial polymers can vary based on the specific grade and processing conditions.
Thermal Properties
| Property | TMAC-based Polyamide-Imide (PAI, e.g., Torlon®) | Polyimide (PI, representative values) | Polyetheretherketone (PEEK, unfilled) | Test Method |
| Glass Transition Temperature (Tg, °C) | 280 | > 400 | 145 | DSC/TMA |
| Heat Deflection Temperature @ 1.82 MPa (°C) | 280 | - | 160 - 300 | ASTM D648 |
| Coefficient of Linear Thermal Expansion (CLTE, µm/m-°C) | 15 - 34 | - | 15 - 52 | ASTM E831 |
| Continuous Service Temperature (°C) | ~260 | > 260 | ~250 | - |
Note: The properties of commercial polymers can vary based on the specific grade and processing conditions.
Trimellitic Anhydride in Epoxy Resin Curing
Trimellitic anhydride, a closely related compound to TMAC, is also utilized as a curing agent for epoxy resins, creating highly crosslinked polymer networks. This process enhances mechanical strength, thermal stability, and chemical resistance, making these epoxy systems suitable for high-performance adhesives and composites in aerospace. Anhydride-cured epoxies can achieve a higher degree of crosslinking compared to amine-cured systems, leading to superior performance in demanding environments. The curing process typically requires elevated temperatures to proceed effectively.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison tables.
Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet of the material. The dimensions of the specimen depend on the specific type designated in the ASTM D638 standard.
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type and specimen geometry.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Apparatus: A Differential Scanning Calorimeter.
-
Procedure:
-
A small, weighed sample of the polymer is placed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
-
Data Analysis: The Tg is typically determined as the midpoint of the transition region in the heat flow versus temperature plot.
Coefficient of Linear Thermal Expansion (CLTE) (ASTM E831)
-
Objective: To measure the change in a material's dimensions in response to a change in temperature.
-
Apparatus: A Thermomechanical Analyzer (TMA).
-
Procedure:
-
A rectangular or cylindrical specimen of known length is placed in the TMA.
-
A probe is placed in contact with the specimen, and a small, constant force is applied.
-
The specimen is heated at a controlled rate over a specified temperature range.
-
The change in the specimen's length is continuously measured by the probe.
-
-
Data Analysis: The CLTE is calculated from the slope of the length change versus temperature curve.
Visualizing Material Selection Logic
The following diagram illustrates a simplified decision-making process for selecting a high-performance polymer for an aerospace application based on key performance criteria.
A simplified workflow for high-performance polymer selection in aerospace applications.
Conclusion
Polymers derived from this compound, particularly polyamide-imides, demonstrate a robust profile of mechanical and thermal properties that make them highly suitable for demanding aerospace applications. When compared to alternatives like standard polyimides and PEEK, TMAC-based PAIs offer a competitive balance of high-temperature performance, strength, and dimensional stability. The choice of material will ultimately depend on the specific requirements of the application, including the operating temperature range, mechanical loads, and chemical environment. The experimental protocols outlined provide a standardized framework for evaluating and comparing the performance of these advanced materials, ensuring the selection of the optimal polymer for mission-critical aerospace components.
References
Safety Operating Guide
Personal protective equipment for handling Trimellitic anhydride chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Trimellitic anhydride (B1165640) chloride (TMAC). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Trimellitic anhydride chloride is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled and may cause respiratory irritation or allergic reactions.[3][4] Due to its hazardous nature, a comprehensive understanding and implementation of appropriate safety protocols are imperative.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE. Due to the lack of specific breakthrough time data for this compound, data for structurally similar chemicals is provided as a reference. A site-specific risk assessment is crucial before commencing any work.
| PPE Category | Recommendation | Quantitative Data & Considerations |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Nitrile or Butyl rubber gloves. Consider double gloving. | No specific data is available for this compound. Data for similar compounds suggests variability: • Maleic Anhydride: Nitrile (≥0.4mm) and Butyl rubber (≥0.5mm) show breakthrough times of >480 minutes. • Phthalic Anhydride: Nitrile rubber (>0.11mm) shows a breakthrough time of >480 minutes.[5] • Benzoyl Chloride: Some Nitrile and Neoprene gloves show breakthrough times of <10 minutes, while PVA and Viton are recommended.[1][6][7] Recommendation: Use a thicker, chemical-resistant glove (e.g., Nitrile or Butyl rubber) and conduct your own evaluation for the specific tasks. Always inspect gloves for degradation before and during use. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, a chemical-resistant suit is recommended. | Wear appropriate protective clothing to minimize contact with skin.[1] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | A 3M selection guide suggests an OV/N95 respirator for Trimellitic anhydride. NIOSH provides protection factors for various respirator types, including chemical cartridge respirators with a full facepiece and organic vapor cartridges with high-efficiency filters.[8] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Inspect all PPE for damage or defects before donning.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Have a dedicated, labeled hazardous waste container ready for solid waste.
2. Handling this compound:
-
Always handle this compound within a certified chemical fume hood to control dust and vapors.[2]
-
Don all required PPE before opening the container.
-
Carefully weigh and dispense the solid material, avoiding the generation of dust.[1]
-
Keep the container tightly closed when not in use.[1]
-
If making a solution, slowly add the this compound to the solvent. Be aware of potential exothermic reactions.
-
Avoid contact with skin, eyes, and clothing.[3]
3. Post-Handling Procedures:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly doff PPE, removing gloves last, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Waste Management Protocol
All waste contaminated with this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect all solid waste, including contaminated weighing paper, pipette tips, and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
The label must include "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
2. Spill Cleanup:
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels directly on the spill.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
All materials used for cleanup must be disposed of as hazardous waste.
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
